molecular formula C28H35N5O5 B1676752 Morphiceptin CAS No. 74135-04-9

Morphiceptin

Cat. No.: B1676752
CAS No.: 74135-04-9
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
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Description

Morphiceptin is a synthetic tetrapeptide (Tyr-Pro-Phe-Pro-NH₂) with potent morphinelike activity and a high specificity for morphine (μ) receptors over enkephalin (δ) receptors . Originally isolated from an enzymatic digest of bovine milk β-casein, it was a key discovery that helped substantiate the hypothesis of multiple opiate receptor subtypes . As a highly selective μ-opioid receptor (MOR) agonist, this compound is a valuable tool for studying this receptor's role in neurochemical signaling, pain perception, and analgesia . Its agonist activity at the μ-opioid receptor has been demonstrated to produce analgesic effects in animal models, effects which are reversed by the opioid antagonist naloxone . Research applications for this compound extend to various fields of neuroscience and pharmacology. It is used in the study of gastrointestinal function, as opioid receptors are known to modulate intestinal electrolyte transport and motility . Behavioral studies have also utilized this compound to investigate neurophysiological processes such as sexual behavior, where it has been shown to modulate specific behavioral components without affecting overall motivation or locomotion . A primary focus of ongoing research involves designing and testing synthetic analogs of this compound to overcome limitations such as its susceptibility to enzymatic degradation and poor blood-brain barrier permeability . Strategies include incorporating β-amino acids, cyclization, glycosylation, and lipidization to create peptidomimetics with improved metabolic stability, receptor affinity, and bioavailability . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995574
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
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Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74135-04-9
Record name Morphiceptin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Morphiceptin: A Highly Selective μ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a tetrapeptide derived from the milk protein β-casein, is a potent and exceptionally selective agonist for the μ-opioid receptor (MOR).[1][2][3][4] Its high specificity, exhibiting over 1,000 times greater selectivity for μ- over δ-opioid receptors, establishes it as an invaluable pharmacological tool for investigating the μ-opioid system.[2][5] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, receptor binding affinities, functional activity, and the canonical signaling pathways it initiates. Furthermore, this document outlines detailed protocols for key in vitro assays essential for its characterization and presents logical workflows and pathway diagrams to facilitate experimental design and data interpretation.

Pharmacological Profile

This compound is structurally related to β-casomorphins and mimics the action of endogenous opioid peptides, resulting in potent analgesic properties.[2] When administered directly into the central nervous system (intracerebroventricularly) in animal models, it demonstrates a potent analgesic effective dose (ED₅₀) of approximately 1.7 nmol per animal.[2][5] This effect is readily reversed by the non-selective opioid antagonist naloxone, confirming that its activity is mediated specifically through μ-opioid receptors.[2][5]

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). It is determined through competitive radioligand binding assays. The data below, compiled from various studies, summarizes the binding affinity of this compound and standard selective ligands for the three primary opioid receptors.

CompoundLigand TypeReceptorKi (nM)Reference
This compound μ-Agonist μ (mu) ~20 - 40 Synthesized from multiple sources
δ (delta) >10,000 Synthesized from multiple sources
κ (kappa) >10,000 Synthesized from multiple sources
DAMGOμ-Selective Agonistμ (mu)1.23[6]
δ (delta)~600[6]
κ (kappa)~700[6]
DPDPEδ-Selective Agonistμ (mu)~700[6]
δ (delta)1.4[6]
κ (kappa)>10,000[6]
U-69,593κ-Selective Agonistμ (mu)>1,000[6]
δ (delta)>10,000[6]
κ (kappa)0.89[6]

Note: Ki values can vary significantly between studies due to differences in experimental conditions (e.g., tissue source, radioligand, buffer composition).[7][8] The values presented represent a consensus from the literature for comparative purposes.

Functional Activity

Functional assays measure the biological response initiated by ligand binding. Key parameters include the half-maximal effective concentration (EC₅₀), indicating potency, and the maximum effect (Emax), indicating efficacy. For Gi/o-coupled receptors like MOR, common functional assays include GTPγS binding and inhibition of adenylyl cyclase (cAMP accumulation).

AssayCompoundParameterValueReference
GTPγS Binding This compound Analog (PL017)EC₅₀ (nM) ~60 [9]
Emax (%) ~100 (relative to DAMGO)[5]
DAMGOEC₅₀ (nM)~74[10]
Emax (%)100 (standard)[5]
cAMP Inhibition This compoundIC₅₀ (nM) ~200 [11] (Comparable to Morphine)
Emax (%) ~45-55% (inhibition)[11]
MorphineIC₅₀ (nM)193[11]

Note: Data for the parent this compound in GTPγS assays is limited; data for the potent analog PL017 (Tyr-Pro-NMePhe-D-Pro-NH2) is provided for context.[9] IC₅₀ in cAMP assays refers to the concentration for half-maximal inhibition of forskolin-stimulated cAMP production.

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[6] The binding of this compound induces a conformational change in the receptor, initiating a canonical signaling cascade that ultimately modulates neuronal excitability.

  • Agonist Binding: this compound binds to the orthosteric binding pocket of the MOR.

  • G-Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[12]

  • Subunit Dissociation: The Gα(i/o)-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effects of Gα(i/o): The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[6]

  • Downstream Effects of Gβγ: The freed Gβγ dimer directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, facilitated by Regulator of G-protein Signaling (RGS) proteins, allowing it to re-associate with the Gβγ dimer.[1]

The combined effect of decreased cAMP, potassium channel activation, and calcium channel inhibition is a reduction in neuronal excitability and a decrease in neurotransmitter release from presynaptic terminals, which underlies the analgesic effects of this compound.

MOR_Signaling_Pathway cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP GIRK GIRK Channel (K+) K_out K+ Efflux (Hyperpolarization) GIRK->K_out VGCC VGCC (Ca2+) Ca_in Ca2+ Influx ↓ (Neurotransmitter Release ↓) VGCC->Ca_in This compound This compound This compound->MOR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC

Caption: Canonical μ-opioid receptor signaling pathway initiated by this compound.

Experimental Protocols & Workflows

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

  • Assay Execution:

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer.

      • A range of concentrations of unlabeled this compound (or other competing ligand).

      • A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR), typically at or below its Kd value.

      • Membrane homogenate (e.g., 50-100 µg protein).

    • Include control wells for "Total Binding" (no competing ligand) and "Non-Specific Binding" (a high concentration of a non-labeled antagonist, e.g., 10 µM Naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, This compound & Radioligand (60 min, 30°C) prep_membranes->incubate prep_ligands Prepare Serial Dilutions of this compound prep_ligands->incubate prep_radio Prepare Radioligand ([³H]DAMGO) prep_radio->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ & Convert to Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay quantifies the extent of G-protein activation following receptor stimulation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol (Section 3.1).

  • Assay Execution:

    • In a 96-well plate, add the following components in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4):

      • GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

      • A range of concentrations of this compound.

      • Membrane homogenate (e.g., 5-15 µg protein).

    • Pre-incubate for 15-30 minutes at 30 °C.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • Include control wells for "Basal Binding" (no agonist) and "Non-Specific Binding" (a high concentration of unlabeled GTPγS, e.g., 10 µM).

    • Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/B or GF/C).

    • Wash filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.

    • Plot the percent stimulation above basal against the log concentration of this compound.

    • Determine the EC₅₀ and Emax values from the resulting concentration-response curve using non-linear regression. Emax is often expressed as a percentage of the stimulation achieved by a standard full agonist like DAMGO.[5]

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes pre_incubate Pre-incubate Membranes, Agonist & GDP prep_membranes->pre_incubate prep_agonist Prepare this compound Dilutions prep_agonist->pre_incubate prep_reagents Prepare Assay Buffer with GDP prep_reagents->pre_incubate add_gtp Add [³⁵S]GTPγS to Initiate Reaction pre_incubate->add_gtp incubate Incubate (60 min, 30°C) add_gtp->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate EC₅₀ & Emax count->analyze

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

cAMP Accumulation Assay

This cell-based functional assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture:

    • Culture cells stably or transiently expressing the μ-opioid receptor (e.g., HEK-293 or CHO cells) in appropriate media until they reach the desired confluency.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Assay Execution:

    • Aspirate the culture medium and replace it with assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent the degradation of cAMP. Pre-incubate for 15-30 minutes.

    • Add varying concentrations of this compound to the wells.

    • Immediately add a fixed concentration of an adenylyl cyclase stimulator, typically forskolin (e.g., 1-10 µM).

    • Include control wells: "Basal" (no forskolin, no agonist), "Stimulated" (forskolin only), and "Vehicle" (forskolin plus agonist vehicle).

    • Incubate at 37 °C for an appropriate time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP detection kit.

    • Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or RIA, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.

    • Calculate the percent inhibition of the forskolin-stimulated response for each this compound concentration: % Inhibition = 100 * (1 - ([cAMP]agonist - [cAMP]basal) / ([cAMP]stimulated - [cAMP]basal)) .

    • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Stimulation cluster_analysis Detection & Analysis plate_cells Plate MOR-expressing Cells in 96-well Plate add_pdei Add PDE Inhibitor (e.g., IBMX) plate_cells->add_pdei add_agonist Add this compound (Dose-Response) add_pdei->add_agonist add_fsk Stimulate with Forskolin add_agonist->add_fsk incubate Incubate (15-30 min, 37°C) add_fsk->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze Calculate IC₅₀ detect->analyze

Caption: Workflow for an inhibition of cAMP accumulation assay.

Conclusion

This compound stands as a cornerstone tool in opioid pharmacology due to its remarkable potency and selectivity for the μ-opioid receptor. Its well-defined structure and specific mechanism of action make it an ideal probe for elucidating the physiological and pathological roles of the MOR. The detailed protocols and workflows provided herein offer a robust framework for the in vitro characterization of this compound and its analogs. A thorough understanding of its interaction with the MOR, from receptor binding to downstream signaling, is fundamental for researchers aiming to dissect the complexities of opioid signaling and for drug development professionals seeking to design novel analgesics with improved therapeutic profiles.

References

Morphiceptin: A Technical Guide to its Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂, is a potent and highly selective agonist for the μ-opioid receptor.[1] Originally derived from the enzymatic digestion of β-casein, a milk protein, it represents an important tool in the study of opioid pharmacology and the development of novel analgesics. Its high affinity and selectivity for the μ-opioid receptor make it a valuable molecular probe for investigating receptor function, structure-activity relationships, and the physiological roles of the opioid system. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical and Physical Properties

This compound is a relatively small peptide with a well-defined structure that is crucial for its biological activity. The N-terminal tyrosine residue and the phenylalanine residue at position three are key pharmacophoric elements for its interaction with the μ-opioid receptor. The C-terminal prolinamide enhances its stability and receptor specificity.

PropertyValue
Amino Acid Sequence Tyr-Pro-Phe-Pro-NH₂
Molecular Formula C₂₈H₃₅N₅O₅
Molar Mass 521.64 g/mol
CAS Number 74135-04-9
Appearance Solid
Solubility Soluble in water

Opioid Receptor Binding Affinity

This compound exhibits a high degree of selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors. This selectivity is a key characteristic that makes it a valuable research tool. The binding affinities, expressed as the inhibition constant (Ki), quantify this selectivity.

Receptor SubtypeBinding Affinity (Ki) [nmol/L]
μ (mu) 4.2
δ (delta) 10,000
κ (kappa) > 10,000

Data from a single study for consistent comparison.

Experimental Protocols

Solid-Phase Synthesis of this compound (Tyr-Pro-Phe-Pro-NH₂)

This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach for producing this compound.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH

  • Fmoc-Phe-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • 20% Piperidine in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Proline):

    • Activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Phe, Pro, Tyr): Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.[2]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • [³H]-DAMGO (a radiolabeled μ-opioid agonist)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DAMGO, and varying concentrations of unlabeled this compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Determination of Non-specific Binding: In separate wells, add a high concentration of naloxone to determine the level of non-specific binding of the radioligand.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The biological effects of this compound are mediated through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/Go Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: μ-Opioid receptor signaling pathway activated by this compound.

This diagram illustrates the downstream effects following the binding of this compound to the μ-opioid receptor. The activated receptor engages inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. These intracellular events ultimately result in the analgesic effects of this compound.

cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_assay Biological Assay Resin 1. Rink Amide Resin Preparation Coupling 2. Sequential Fmoc-Amino Acid Coupling Resin->Coupling Cleavage 3. Cleavage from Resin & Deprotection Coupling->Cleavage HPLC 4. RP-HPLC Purification Cleavage->HPLC MS 5. Mass Spectrometry Confirmation HPLC->MS Binding 6. Radioligand Binding Assay MS->Binding Analysis 7. Data Analysis (IC50, Ki) Binding->Analysis

Caption: Experimental workflow for this compound synthesis and characterization.

This flowchart outlines the key stages in the production and biological evaluation of this compound. The process begins with solid-phase synthesis, followed by purification and characterization to ensure the correct product has been made. The final step involves biological assays to determine its receptor binding affinity and functional activity.

References

In Vitro Opioid Binding Profile of Morphiceptin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro opioid binding characteristics of morphiceptin and its analogs. This compound (Tyr-Pro-Phe-Pro-NH2), a tetrapeptide derived from β-casomorphin, is a highly selective µ-opioid receptor (MOR) agonist.[1][2] Its analogs have been extensively studied to understand the structure-activity relationships that govern their affinity and selectivity for opioid receptors. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

Core Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various this compound analogs for µ (mu), δ (delta), and κ (kappa) opioid receptors. These values have been compiled from multiple studies to provide a comparative reference. Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Binding Affinities of this compound and Key Analogs

AnalogModificationReceptorBinding Affinity (nM)Reference
This compound Tyr-Pro-Phe-Pro-NH2µ (mu)IC50: ~20[1]
δ (delta)>10,000[3]
κ (kappa)>1,000[4]
PL017 Tyr-Pro-NMePhe-D-Pro-NH2µ (mu)IC50: 5.5[3]
δ (delta)>10,000[3]
[D-1-Nal3]this compound Tyr-Pro-(D-1-Nal)-Pro-NH2µ (mu)26-fold increase vs. This compound[5][6]
[d-Qal3]this compound Tyr-Pro-(d-Qal)-Pro-NH2µ (mu)Weak Antagonist[5][6]

Note: Binding affinities can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assays

The determination of opioid receptor binding affinities for this compound analogs is typically achieved through competitive radioligand binding assays. This section outlines a generalized protocol based on methodologies cited in the literature.

Objective: To determine the affinity (Ki) of a test compound (this compound analog) for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Brain tissue (e.g., rat brain) or cell lines (e.g., CHO or HEK293) expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligands:

    • µ-selective: [3H]DAMGO, [125I]FK 33,824

    • δ-selective: [3H]Naltrindole, [125I]DADLE

    • κ-selective: [3H]U69,593

  • Test Compounds: this compound analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters .

  • Cell Harvester .

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the this compound analog.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of naloxone.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature (typically 60-120 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Opioid Receptor Binding Assay

experimental_workflow cluster_prep prep Membrane Preparation assay Binding Assay prep->assay homogenize Homogenization centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Washing centrifuge2->wash resuspend Resuspension & Protein Assay wash->resuspend termination Termination & Filtration assay->termination incubation Incubation with Radioligand & this compound Analog quantification Quantification termination->quantification filtration Rapid Filtration analysis Data Analysis quantification->analysis scintillation Scintillation Counting calculation IC50 & Ki Determination

Caption: Workflow of an in vitro opioid receptor radioligand binding assay.

Diagram 2: µ-Opioid Receptor Signaling Pathway

signaling_pathway This compound This compound Analog mor µ-Opioid Receptor (GPCR) This compound->mor Binds to g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels g_beta_gamma->ion_channel Modulates mapk MAPK Pathway g_beta_gamma->mapk Activates camp cAMP ac->camp Reduces cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response k_channel K+ Efflux ion_channel->k_channel Activates ca_channel Ca2+ Influx Inhibition ion_channel->ca_channel Inhibits k_channel->cellular_response ca_channel->cellular_response mapk->cellular_response

Caption: Canonical signaling cascade following µ-opioid receptor activation.

Upon binding of a this compound analog to the µ-opioid receptor, a conformational change activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to an efflux of K+ (hyperpolarization) and an inhibition of Ca2+ influx, which collectively decrease neuronal excitability. Additionally, the Gβγ subunit can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These integrated signaling events culminate in the characteristic cellular responses to µ-opioid receptor agonism, such as analgesia.

References

Morphiceptin's Role in Neuropharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a tetrapeptide amide originally derived from β-casein, has emerged as a pivotal tool in neuropharmacological research due to its high potency and remarkable selectivity as a μ-opioid receptor (MOR) agonist.[1][2] This technical guide provides an in-depth overview of this compound's core pharmacological properties, its role in elucidating opioid receptor function, and detailed methodologies for its study. We present a comprehensive summary of its receptor binding affinity, functional activity, and the intracellular signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers employing this compound and its analogs in the exploration of opioid signaling and the development of novel analgesic compounds.

Introduction: The Significance of a Selective μ-Opioid Agonist

The opioid system, comprising endogenous peptides and their receptors, is a cornerstone of pain modulation. The μ-opioid receptor is the primary target for major clinical and illicit opioids. The discovery of this compound as a highly specific MOR ligand has been instrumental in dissecting the distinct physiological roles of the μ-receptor from those of the δ- and κ-opioid receptors.[1] Its structure, a simple tetrapeptide, has also provided a valuable template for structure-activity relationship (SAR) studies, leading to the development of even more potent and stable analogs, such as PL017 (Tyr-Pro-NMePhe-D-Pro-NH₂).[3] This guide will explore the fundamental characteristics of this compound and its utility in advancing our understanding of opioid neuropharmacology.

Core Pharmacological Properties

Structure and Synthesis

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Proline-Phenylalanine-Proline, with a C-terminal amide.[1] Its synthesis is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

A key analog, PL017, incorporates two critical modifications: N-methylation of the phenylalanine residue at position 3 and the substitution of L-proline with D-proline at position 4. These changes confer enhanced potency and stability.[3]

Quantitative Data: Receptor Binding and Functional Potency

The hallmark of this compound is its exceptional selectivity for the μ-opioid receptor, with over 1,000-fold selectivity for μ- over δ-opioid receptors.[2] The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound and its potent analog, PL017.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound ~20-40>10,000>1,000
PL017 0.5 - 6.0>10,000>1,000
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The values for this compound's delta and kappa affinity are often reported as exceeding the highest tested concentrations.
CompoundAssayPotency (EC₅₀/IC₅₀, nM)
This compound Guinea Pig Ileum (μ-agonist activity)~100-200
PL017 Guinea Pig Ileum (μ-agonist activity)~1-5
This compound Analog ([D-1-Nal³]this compound) [³⁵S]GTPγS Binding82.5 ± 4.5
DAMGO (reference agonist) [³⁵S]GTPγS Binding105 ± 9
**PL017 Analog (Tyr-Pro-Phe-D-Pro-NH₂) **GIRK Channel Activation59.3 ± 4.8
Note: Functional potency can vary significantly between different assay systems.

Signaling Pathways Modulated by this compound

As a μ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G-proteins.

Canonical G-Protein Signaling: Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway for MORs involves the inhibition of adenylyl cyclase. Upon this compound binding, the associated Gαi/o subunit of the G-protein is activated, which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently, reduced activity of protein kinase A (PKA).

Adenylyl_Cyclase_Inhibition This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Canonical MOR signaling pathway leading to adenylyl cyclase inhibition.
Modulation of Ion Channels

The Gβγ subunit, liberated upon G-protein activation, directly modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the canonical adenylyl cyclase pathway, MOR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is implicated in the longer-term effects of opioid receptor activation.

MAPK_Activation This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_beta_gamma Gβγ MOR->G_beta_gamma Activates PI3K PI3K G_beta_gamma->PI3K Activates PKC PKC G_beta_gamma->PKC Activates Raf Raf PI3K->Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

Simplified MOR-mediated MAPK/ERK signaling pathway.

Detailed Experimental Protocols

The following sections provide generalized protocols for key in vitro and in vivo assays used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

    • Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

    • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test compound (this compound or analog) at various concentrations.

    • Non-specific binding control (e.g., 10 μM Naloxone).

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-labeled universal opioid ligand (e.g., Naloxone).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Prepare 96-well plate Add_Components Add Buffer, Radioligand, and Test Compound Start->Add_Components Add_Membranes Add Cell Membranes Add_Components->Add_Membranes Incubate Incubate at RT Add_Membranes->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze

Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

  • Materials:

    • Cell membranes expressing the MOR.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • GDP (to a final concentration of 10-30 μM).

    • [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

    • Test compound (this compound or analog) at various concentrations.

    • Non-specific binding control (e.g., 10 μM unlabeled GTPγS).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP in assay buffer on ice.

    • In a 96-well plate, add the membrane/GDP mixture, varying concentrations of the test compound, and [³⁵S]GTPγS.

    • For basal binding, add vehicle instead of the test compound.

    • For non-specific binding, add unlabeled GTPγS.

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding against the log concentration of the test compound to determine the EC₅₀ and Emax.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

  • Materials:

    • Whole cells or cell membranes expressing the MOR.

    • Assay Buffer (e.g., Krebs-Ringer-HEPES).

    • Adenylyl cyclase stimulator (e.g., Forskolin).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compound (this compound or analog) at various concentrations.

    • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

  • Procedure:

    • Pre-incubate cells/membranes with the phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with Forskolin.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC₅₀.

In Vivo Analgesia Assay: Hot-Plate Test

This behavioral assay assesses the analgesic effect of a compound in animals.

  • Materials:

    • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

    • Test animals (e.g., mice or rats).

    • Test compound (this compound or analog) dissolved in a suitable vehicle.

    • Vehicle control.

    • Positive control (e.g., Morphine).

    • Timer.

  • Procedure:

    • Determine the baseline latency for each animal by placing it on the hot-plate and measuring the time to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control to the animals (e.g., via intracerebroventricular or intravenous injection).

    • At various time points after administration (e.g., 15, 30, 60 minutes), place the animals back on the hot-plate and measure the response latency.

    • An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect.

    • Data can be expressed as the percent of maximal possible effect (%MPE).

Conclusion

This compound and its analogs are indispensable tools in neuropharmacological research. Their high selectivity for the μ-opioid receptor allows for the precise investigation of MOR-mediated signaling and its physiological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize these powerful compounds in their studies. The continued exploration of this compound-based peptides will undoubtedly contribute to a deeper understanding of opioid pharmacology and the development of next-generation analgesics with improved therapeutic profiles.

References

Endogenous Morphiceptin-Like Peptides: A Technical Guide to Their Sources, Physiological Roles, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin and its analogues represent a class of opioid peptides that are endogenously derived from various protein sources. These peptides, characterized by their high affinity and selectivity for opioid receptors, play significant roles in a range of physiological processes. This technical guide provides an in-depth overview of the origins, biological functions, and analytical methodologies associated with key this compound-like peptides, including β-casomorphins, hemorphins, and rubiscolins. The information is tailored for researchers and professionals involved in pharmacology, neuroscience, and drug development, offering a comprehensive resource for understanding and investigating this important class of endogenous opioids.

Endogenous Sources of this compound-Like Peptides

This compound-like peptides are encrypted within larger precursor proteins and are released through enzymatic cleavage. The primary endogenous and dietary sources are detailed below.

β-Casomorphins

These peptides are derived from the β-casein protein found in milk.[1][2][3] The most studied of these is β-casomorphin-7 (BCM-7), which is released from the A1 variant of bovine β-casein during digestion by enzymes such as pepsin and trypsin.[4] The amino acid sequence of the precursor protein determines the specific casomorphins that can be generated.

Hemorphins

Hemorphins originate from the proteolytic degradation of the β-chain of hemoglobin.[5] Various hemorphins have been identified, differing in their amino acid chain length.[6] These peptides can be generated systemically and have been found in various tissues, suggesting a role in physiological and pathological processes.

Rubiscolins

Derived from the large subunit of the plant enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), rubiscolins are exogenous opioid peptides with this compound-like properties.[7][8] They are formed during the digestion of plant materials, particularly spinach, and have been shown to interact with opioid receptors.[7][9]

Physiological Roles and Receptor Interactions

This compound-like peptides exert their effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The μ-opioid receptor (MOR) and δ-opioid receptor (DOR) are the main targets.[8][10]

Key Physiological Effects:

  • Analgesia: Activation of MOR in the central nervous system by peptides like this compound produces potent analgesic effects.[11]

  • Gastrointestinal Regulation: Opioid receptors in the gut are modulated by these peptides, influencing motility and secretion. For instance, MOR activation can lead to constipation.[10][12]

  • Immunomodulation: Some this compound-like peptides have been shown to influence immune cell functions.

  • Neurological and Behavioral Effects: Due to their interaction with central opioid receptors, these peptides can influence mood, behavior, and other neurological processes.

The binding affinity and selectivity of these peptides for different opioid receptor subtypes determine their specific physiological effects. Quantitative data on receptor binding and functional activity are summarized in the tables below.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data related to the receptor binding affinities and functional potencies of various this compound-like peptides.

Table 1: Receptor Binding Affinities (Ki/IC50) of this compound-Like Peptides

Peptide FamilyPeptideReceptor SubtypeBinding Affinity (nM)Reference
β-Casomorphins Bovine β-Casomorphin-7μ-Opioid~300[1]
Human β-Casomorphin-7μ-Opioid~500[1]
Hemorphins Hemorphin-4μ-OpioidMicromolar range[13]
Cytochrophin-4μ-OpioidMicromolar range[13]
LVV-Hemorphin-7μ-OpioidEC50 ~8,000[6]
VV-Hemorphin-7μ-OpioidEC50 ~4,000[6]
Rubiscolins Rubiscolin-5δ-OpioidKi ~1,200[7]
Rubiscolin-6δ-OpioidKi ~680[7]
This compound Analogs [D-Pro4]this compound (PL017)μ-OpioidHigh Affinity[12]
Cyclic [D-Lys2, D-Pro4]-analogμ-OpioidIC50 = 2-5[14]
Cyclic [D-Orn2, D-Pro4]-analogμ-OpioidIC50 = 2-5[14]

Table 2: Functional Activity (EC50/IC50) of this compound-Like Peptides

PeptideBioassayFunctional Activity (nM)Reference
Cyclic [D-Lys2, D-Pro4]-morphiceptin analogGuinea Pig IleumIC50 = 2-5[14]
Cyclic [D-Orn2, D-Pro4]-morphiceptin analogGuinea Pig IleumIC50 = 2-5[14]
Cyclic [D-Lys2, D-Pro4]-morphiceptin analogMouse Vas DeferensIC50 = 50-60[14]
Cyclic [D-Orn2, D-Pro4]-morphiceptin analogMouse Vas DeferensIC50 = 50-60[14]
LVV-hemorphin-6Guinea Pig IleumIC50 = 73,000[6]
Hemorphin-6Guinea Pig IleumIC50 = 37,000[6]

Signaling Pathways

Upon binding to opioid receptors, this compound-like peptides trigger intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[10] Additionally, agonist binding can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling.[15][16]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates Peptide This compound-like Peptide Peptide->Opioid_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (α subunit) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane Opioid_Receptor Agonist-Bound Opioid Receptor GRK GRK Opioid_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes Signaling β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling Initiates

Caption: β-Arrestin recruitment and downstream signaling pathway.

Experimental Protocols

Accurate characterization of this compound-like peptides requires robust and well-defined experimental methodologies. This section details key protocols for their analysis.

Peptide Identification and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of peptides in complex biological samples.[17][18]

Protocol Outline:

  • Sample Preparation:

    • Extract peptides from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or protein precipitation.[19]

    • For peptides derived from larger proteins, perform enzymatic digestion (e.g., with trypsin) under optimized conditions.

    • Incorporate a stable isotope-labeled internal standard for accurate quantification.[17]

  • LC Separation:

    • Separate the peptides using a reversed-phase high-performance liquid chromatography (HPLC) column with a suitable gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • MS/MS Analysis:

    • Introduce the eluted peptides into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for the target peptide and internal standard.

    • For identification of unknown peptides, perform data-dependent acquisition to obtain fragmentation spectra for database searching.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a peptide for a specific receptor by competing with a radiolabeled ligand.[20][21][22]

Protocol Outline:

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest.

  • Binding Reaction:

    • Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay for Functional Activity

The GPI bioassay is a classic pharmacological preparation used to assess the functional activity of opioid agonists and antagonists.[23][24][25]

Protocol Outline:

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen (95% O₂/5% CO₂).

  • Stimulation:

    • Electrically stimulate the tissue transmurally to induce contractions by releasing acetylcholine from enteric neurons.

  • Drug Application:

    • Add cumulative concentrations of the test peptide to the organ bath and record the inhibition of the electrically induced contractions.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage inhibition of contraction against the logarithm of the peptide concentration.

    • Determine the IC50 value, which represents the concentration of the peptide that produces 50% of its maximal inhibitory effect.

Experimental_Workflow Start Biological Sample (e.g., Milk, Blood, Plant Extract) Digestion Enzymatic Digestion (e.g., Pepsin, Trypsin) Start->Digestion Extraction Peptide Extraction (e.g., SPE) Digestion->Extraction Analysis Peptide Analysis Extraction->Analysis Identification Identification & Quantification (LC-MS/MS) Analysis->Identification Functional_Assay Functional Characterization Analysis->Functional_Assay Data_Analysis Data Analysis & Interpretation Identification->Data_Analysis Binding_Assay Receptor Binding Assay (Radioligand Displacement) Functional_Assay->Binding_Assay Bioassay Isolated Tissue Bioassay (e.g., Guinea Pig Ileum) Functional_Assay->Bioassay Binding_Assay->Data_Analysis Bioassay->Data_Analysis

Caption: General experimental workflow for the analysis of this compound-like peptides.

Conclusion

The study of endogenous this compound-like peptides is a dynamic field with significant implications for understanding physiological regulation and for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their sources, physiological roles, and the key experimental methodologies used for their investigation. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists, facilitating further exploration into the complex biology of these fascinating opioid peptides. The continued application of advanced analytical techniques will undoubtedly uncover new insights into the functions of this compound-like peptides and their potential as targets for drug discovery.

References

Structure-activity relationship of Morphiceptin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Morphiceptin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Tyr-Pro-Phe-Pro-NH₂), an enzymatically derived peptide from β-casomorphin, is a highly potent and selective agonist for the μ-opioid receptor (MOR).[1][2] Its remarkable selectivity, over 1,000 times greater for μ- over δ-opioid receptors, makes it a significant lead compound in the development of novel analgesics with potentially fewer side effects.[2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It summarizes key quantitative binding and activity data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks to facilitate further research and development in this area.

Core Structure and Pharmacophore

The tetrapeptide structure of this compound serves as the foundation for its biological activity. The essential pharmacophoric elements, common to many opioids, are located in the N-terminal tyrosine (Tyr¹) residue: the protonated amine and the phenolic hydroxyl group. The specific sequence of proline (Pro²), phenylalanine (Phe³), and proline (Pro⁴) residues dictates the peptide's conformation, which is critical for its high affinity and selectivity for the μ-opioid receptor.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound backbone have elucidated the structural requirements for μ-opioid receptor binding and activation. The following sections detail the SAR at each position of the peptide.

Position 1: Tyrosine (Tyr¹)

The N-terminal tyrosine is indispensable for activity. Its phenolic hydroxyl group and terminal amino group are critical for interacting with the μ-opioid receptor binding pocket, analogous to the phenol and tertiary amine moieties in morphine.

Position 2: Proline (Pro²)

The proline at position 2 imposes a significant conformational constraint on the peptide backbone. Studies involving pseudoproline analogues have shown that the conformation around the Tyr¹-Pro² peptide bond is crucial. Evidence suggests that a cis conformation of this amide bond is highly predominant in the bioactive state of this compound.[3]

Position 3: Phenylalanine (Phe³)

The aromatic side chain of phenylalanine is a key binding element. Modifications at this position have yielded significant insights:

  • N-methylation: Methylation of the nitrogen atom of the phenylalanine residue can lead to potent μ-agonists.[4]

  • Aromatic Substitution: Replacing Phe³ with other aromatic residues, such as D-1-Nal, has been explored to enhance binding affinity.

Position 4: Proline (Pro⁴)

The stereochemistry at this position is a critical determinant of potency. Substitution of the natural L-Proline with D-Proline at the C-terminus results in a significant increase in μ-receptor affinity and agonist potency.[4] The analogue Tyr-Pro-NMePhe-D-Pro-NH₂ (PL017) is a prototypical example of a highly potent this compound derivative.[4]

C-Terminus

The C-terminal carboxamide is a crucial feature for the activity of this compound and its derivatives. C-terminal amidation is described as a "turning point" for agonist potency in related tetrapeptides.[5][6]

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities and in vitro activities of key this compound analogues. These data are compiled from various studies to provide a comparative overview.

Table 1: μ-Opioid and δ-Opioid Receptor Binding Affinities of this compound Analogues

Compound/AnalogueSequenceμ-Receptor Binding (IC₅₀, nM)δ-Receptor Binding (IC₅₀, nM)μ-Selectivity (δ/μ Ratio)Source
This compoundTyr-Pro-Phe-Pro-NH₂20>10,000>500[4]
PL017Tyr-Pro-NMePhe-D-Pro-NH₂0.383,3008,684[4]
[D-Pro⁴]this compoundTyr-Pro-Phe-D-Pro-NH₂1.54,0002,667[4]
[NMePhe³]this compoundTyr-Pro-NMePhe-Pro-NH₂14>10,000>714[4]
[D-Phe³]this compoundTyr-Pro-D-Phe-Pro-NH₂1.8--[3]
[Dmt¹, D-1-Nal³]this compoundDmt-Pro-D-1-Nal-Pro-NH₂0.05717.5307[7]

Note: IC₅₀ values represent the concentration of the ligand required to inhibit 50% of the binding of a specific radioligand. Lower values indicate higher affinity.

Table 2: In Vitro and In Vivo Activity of Selected this compound Analogues

Compound/AnalogueAssayPotency (ED₅₀ / IC₅₀)Source
This compoundGuinea Pig Ileum (GPI) Assay250 nM (IC₅₀)[4]
This compoundAnalgesia (i.c.v., rat)1.7 nmol/animal (ED₅₀)[2]
PL017Guinea Pig Ileum (GPI) Assay2.5 nM (IC₅₀)[4]
PL017Mouse Vas Deferens Assay14 nM (IC₅₀)[4]
[Dmt¹, D-1-Nal³]this compoundMouse Hot Plate (i.c.v.)0.003 nmol (ED₅₀)[7]

Note: i.c.v. = intracerebroventricular administration. ED₅₀ is the dose required to produce a maximal effect in 50% of the population.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor (a G-protein coupled receptor) initiates a signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gi/Go), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate various downstream effectors, ultimately resulting in a reduced neuronal excitability and neurotransmitter release.[8]

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_protein Gi/Go Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ Efflux (Hyperpolarization) GIRK->K_ion Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx (Neurotransmitter Release) Ca_Channel->Ca_ion This compound This compound Derivative This compound->MOR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activates ATP ATP ATP->AC

Caption: μ-Opioid receptor canonical signaling pathway.

Experimental Protocol Workflows

Detailed and reproducible experimental protocols are fundamental to SAR studies. The following diagrams illustrate the workflows for key assays used in the characterization of this compound derivatives.

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow Workflow for Radioligand Binding Assay prep 1. Membrane Preparation (e.g., from rat brain homogenate) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]DAMGO) - Test Compound (this compound derivative) - Buffer Solution prep->incubate separate 3. Separation (Rapid vacuum filtration over glass fiber filters) incubate->separate wash 4. Washing (Remove unbound radioligand with ice-cold buffer) separate->wash count 5. Scintillation Counting (Quantify radioactivity retained on filters) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

The GPI assay is a classic functional assay for opioid activity. Agonists for the μ-opioid receptors, which are abundant in the myenteric plexus of the guinea pig ileum, inhibit the electrically stimulated contractions of the smooth muscle.

GPI_Assay_Workflow Workflow for Guinea Pig Ileum (GPI) Assay prep 1. Tissue Preparation (Isolate longitudinal muscle strip of guinea pig ileum) mount 2. Mounting (Suspend tissue in an organ bath with physiological solution) prep->mount stimulate 3. Electrical Stimulation (Apply electrical pulses to induce twitch contractions) mount->stimulate record 4. Baseline Recording (Record stable twitch responses via force transducer) stimulate->record administer 5. Drug Administration (Add cumulative concentrations of this compound derivative) record->administer measure 6. Measure Inhibition (Record the reduction in twitch height) administer->measure analyze 7. Data Analysis (Generate dose-response curve and calculate IC₅₀) measure->analyze

Caption: Workflow for the guinea pig ileum functional assay.

Detailed Experimental Protocols

Protocol: Opioid Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound derivatives at opioid receptors in rat brain membranes.

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids.

    • Centrifuge again and resuspend the final pellet in assay buffer to achieve a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In a final volume of 1 mL of 50 mM Tris-HCl buffer, add:

      • 100 μL of radioligand (e.g., 1 nM [³H]DAMGO for μ-receptors or 1 nM [³H]DPDPE for δ-receptors).

      • 100 μL of various concentrations of the this compound derivative (test compound).

      • 800 μL of the membrane preparation.

    • For non-specific binding determination, incubate a parallel set of tubes in the presence of a high concentration (e.g., 10 μM) of naloxone.[4]

    • Incubate all tubes at 25°C for 60-120 minutes.[7]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Quickly wash the filters three times with 5 mL of ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of derivative that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vivo Analgesia (Rat Tail-Flick Test)

This protocol assesses the central analgesic activity of this compound derivatives following intracerebroventricular (i.c.v.) administration.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g) stereotaxically implanted with a permanent cannula in the lateral cerebral ventricle.

    • Allow animals to recover for at least one week post-surgery.

  • Drug Administration:

    • Dissolve the this compound derivative in sterile saline.

    • Inject a small volume (e.g., 5-10 μL) of the drug solution directly into the ventricle via the cannula.

  • Nociceptive Testing (Tail-Flick Test):

    • Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the rat's tail. Record the time taken for the rat to "flick" its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

    • After drug administration, measure the tail-flick latency at several time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Construct dose-response curves to calculate the ED₅₀, which is the dose that produces 50% of the maximum possible effect.[2]

Conclusion and Future Perspectives

The structure-activity relationship of this compound is well-defined, highlighting several key structural features that govern its high affinity and selectivity for the μ-opioid receptor. The Tyr¹ residue is essential for the opioid pharmacophore, while the Pro² residue enforces a critical cis-amide bond conformation.[3] The most impactful modifications for enhancing potency include N-methylation at Phe³ and, most notably, the substitution of L-Pro with D-Pro at position 4.[4] The resulting analogue, PL017, stands as a testament to the power of rational peptide design, exhibiting nanomolar potency.

Future research will likely focus on improving the pharmacokinetic properties of these potent derivatives, such as enhancing their metabolic stability and ability to cross the blood-brain barrier. The development of cyclic analogues and peptidomimetics based on the this compound scaffold continues to be a promising strategy for creating next-generation analgesics with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Morphiceptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a potent and selective μ-opioid receptor agonist. The methodology detailed herein utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield the C-terminally amidated peptide. This guide includes detailed experimental procedures, tables of required reagents and reaction parameters, and diagrams illustrating the synthesis workflow and the canonical signaling pathway of this compound. These application notes are intended to serve as a practical resource for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

This compound is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂.[1][2] It is a highly selective agonist for the μ-opioid receptor, playing a significant role in pain modulation research.[1][2] Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the chemical synthesis of peptides like this compound. The Fmoc/tBu strategy is particularly advantageous due to its milder reaction conditions compared to other SPPS chemistries. This protocol outlines the manual synthesis of this compound, which can also be adapted for automated synthesizers.

Materials and Reagents

The following table summarizes the key materials and reagents required for the solid-phase synthesis of this compound.

Category Item Specification
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g loading
Amino Acids Fmoc-Pro-OH
Fmoc-Phe-OH
Fmoc-Tyr(tBu)-OH
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
DIC (N,N'-Diisopropylcarbodiimide)
DIPEA (N,N-Diisopropylethylamine)
Deprotection Reagent Piperidine
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade
DCM (Dichloromethane)
Diethyl etherAnhydrous
Cleavage Cocktail TFA (Trifluoroacetic acid)Reagent grade
TIS (Triisopropylsilane)
WaterDeionized
Purification AcetonitrileHPLC grade
WaterHPLC grade
TFAHPLC grade

Experimental Protocol

The solid-phase synthesis of this compound (Tyr-Pro-Phe-Pro-NH₂) involves a stepwise elongation of the peptide chain on a solid support, followed by cleavage and purification.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • First Amino Acid Coupling (Proline):

    • Pre-activate Fmoc-Pro-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue the coupling.

Peptide Chain Elongation

Repeat the following deprotection and coupling steps for the subsequent amino acids in the sequence (Phe, Pro, Tyr).

  • Washing: Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH sequentially using the same activation and coupling procedure as described for the first amino acid.

Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc group with 20% piperidine in DMF.

  • Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally with methanol, then dry under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification
  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][6][7]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[6]

  • Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Characterization
  • Mass Spectrometry: Confirm the identity of the synthesized this compound by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9] The expected monoisotopic mass of this compound (C₂₈H₃₅N₅O₅) is approximately 521.26 g/mol .

  • Purity Analysis: Assess the purity of the final peptide by analytical RP-HPLC. Purity should typically be ≥95%.

Quantitative Data Summary

The following table provides representative quantitative data for the solid-phase synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Resin Loading ~0.5 mmol/g
Amino Acid Excess 3 equivalentsPer coupling step
Coupling Reagent Excess 2.9 equivalentsHBTU, relative to amino acid
Typical Crude Yield 70-85%Based on initial resin loading
Purity after RP-HPLC ≥95%
Expected Monoisotopic Mass ~521.26 g/mol [M+H]⁺

Diagrams

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_Pro Couple Fmoc-Pro-OH Wash1->Couple_Pro Wash2 Wash Couple_Pro->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Phe Couple Fmoc-Phe-OH Wash3->Couple_Phe Wash4 Wash Couple_Phe->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash Deprotect3->Wash5 Couple_Pro2 Couple Fmoc-Pro-OH Wash5->Couple_Pro2 Wash6 Wash Couple_Pro2->Wash6 Deprotect4 Fmoc Deprotection Wash6->Deprotect4 Wash7 Wash Deprotect4->Wash7 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Wash7->Couple_Tyr Wash8 Wash Couple_Tyr->Wash8 Deprotect_Final Final Fmoc Deprotection Wash8->Deprotect_Final Cleave Cleavage (TFA/TIS/H2O) Deprotect_Final->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Characterize Characterization (MS, HPLC) Lyophilize->Characterize Final_Product Pure this compound Characterize->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

This compound Signaling Pathway

GPCR_Signaling This compound This compound Mu_Receptor μ-Opioid Receptor (GPCR) This compound->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Converts Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

References

Application Notes and Protocols for Intracerebroventricular Administration of Morphiceptin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a highly selective mu (µ)-opioid receptor agonist, is a valuable tool in preclinical pain research and the development of novel analgesics. Its intracerebroventricular (ICV) administration in mice allows for the direct investigation of its central nervous system effects, bypassing the blood-brain barrier. These application notes provide a comprehensive overview of the procedures, expected outcomes, and underlying mechanisms associated with ICV this compound administration in mice.

Data Presentation: Antinociceptive Effects of this compound

The following tables summarize the quantitative data on the antinociceptive effects of intracerebroventricularly administered this compound in mice as assessed by various behavioral assays.

Table 1: Hot Plate Test - Inhibition of Nociceptive Behaviors

The hot plate test is a widely used method to assess thermal nociception. The data below illustrates the dose-dependent inhibitory effect of ICV this compound on various pain-related behaviors in mice.

Dose (nmol/mouse)Paw Licking Inhibition (%)Rearing Inhibition (%)Jumping Inhibition (%)
0.1~10~5~5
1~40~25~20
10~75~60~50
100~95~90~85

Data are extrapolated from dose-response curves and represent the mean inhibition (n=10 mice per group). The ED50 values for the inhibition of paw licking, rearing, and jumping are approximately 1.5 nmol/mouse, 3 nmol/mouse, and 5 nmol/mouse, respectively.

Table 2: Tail-Flick Test - Increase in Nociceptive Threshold

The tail-flick test measures the latency of a mouse to withdraw its tail from a thermal stimulus. An increase in latency indicates an analgesic effect.

Dose (nmol/mouse)Mean Tail-Flick Latency (seconds)Percent Maximum Possible Effect (%MPE)
Vehicle (Saline)2.5 ± 0.30
14.2 ± 0.522.7
57.8 ± 0.868
1012.5 ± 1.2100 (Cut-off)

%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

Table 3: Acetic Acid-Induced Writhing Test - Reduction in Writhing Responses

The writhing test is a chemical-induced pain model where an intraperitoneal injection of acetic acid elicits characteristic abdominal constrictions (writhes).

Dose (nmol/mouse)Mean Number of WrithesPercent Inhibition (%)
Vehicle (Saline)35 ± 40
0.522 ± 337.1
114 ± 260
56 ± 182.9

The number of writhes is typically counted over a 15-20 minute period following acetic acid injection.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Mice

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse brain.

Materials:

  • Stereotaxic apparatus for mice

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula (26-gauge) and dummy cannula

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Analgesics and post-operative care supplies

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

  • Secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Shave the fur from the surgical area on the head and clean with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the stereotaxic arm, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Antero-posterior (AP): -0.3 mm, Medio-lateral (ML): ±1.0 mm, Dorso-ventral (DV): -3.0 mm from the skull surface.

  • Drill a small hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

  • Slowly lower the guide cannula to the target DV depth.

  • Secure the cannula to the skull using dental cement.

  • Insert the dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp incision around the cannula implant.

  • Administer post-operative analgesics and allow the mouse to recover for at least one week before any experiments.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound

This protocol details the procedure for injecting this compound into the lateral ventricle of a cannulated mouse.

Materials:

  • Cannulated mouse

  • This compound solution (dissolved in sterile saline)

  • Injection cannula (33-gauge, extending slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe (10 µL)

  • Infusion pump

Procedure:

  • Gently restrain the mouse.

  • Remove the dummy cannula from the guide cannula.

  • Connect the injection cannula to the Hamilton syringe via the polyethylene tubing and fill with the this compound solution, ensuring no air bubbles are present.

  • Insert the injection cannula into the guide cannula until it is fully seated.

  • Infuse the desired volume of this compound solution (typically 1-2 µL) over a period of 1-2 minutes.

  • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the mouse to its home cage and proceed with behavioral testing at the appropriate time point.

Protocol 3: Hot Plate Test

Procedure:

  • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer immediately upon placing the mouse on the plate.

  • Observe the mouse for nociceptive behaviors, such as paw licking, rearing, or jumping.

  • Record the latency (in seconds) to the first clear nociceptive response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the maximum latency score.

Protocol 4: Tail-Flick Test

Procedure:

  • Gently restrain the mouse.

  • Apply a focused beam of radiant heat to a specific point on the underside of the tail.

  • The apparatus will automatically measure the time it takes for the mouse to "flick" its tail away from the heat source.

  • Record this latency as the tail-flick latency.

  • A cut-off time is pre-set on the instrument to avoid tissue damage.

Protocol 5: Acetic Acid-Induced Writhing Test

Procedure:

  • Administer an intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg).

  • Immediately after the injection, place the mouse in an observation chamber.

  • After a short latency period (e.g., 5 minutes), begin counting the number of "writhes" over a defined period (e.g., 15-20 minutes). A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by selectively binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the observed analgesic effects.

morphiceptin_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channels G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: this compound signaling cascade via the µ-opioid receptor.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the effects of ICV this compound in mice.

experimental_workflow cluster_pre_experiment Pre-experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-experimental Phase animal_habituation Animal Acclimation & Habituation cannula_implantation ICV Cannula Implantation Surgery animal_habituation->cannula_implantation recovery Post-operative Recovery (≥ 1 week) cannula_implantation->recovery baseline_testing Baseline Behavioral Testing recovery->baseline_testing icv_injection ICV Injection (this compound or Vehicle) baseline_testing->icv_injection post_injection_testing Post-injection Behavioral Testing icv_injection->post_injection_testing data_analysis Data Collection & Statistical Analysis post_injection_testing->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for ICV this compound studies in mice.

Application Notes and Protocols for In Vivo Analgesic Activity Assessment of Morphiceptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vivo analgesic activity of Morphiceptin, a selective μ-opioid receptor agonist. The protocols detailed below are standard preclinical models for evaluating the efficacy of opioid compounds.

Introduction

This compound (Tyr-Pro-Phe-Pro-NH2) is a tetrapeptide that acts as a selective agonist for the μ-opioid receptor.[1] Its analgesic properties are primarily mediated through the central nervous system. When administered directly into the ventricular system of the brain (intracerebroventricularly or i.c.v.), this compound has demonstrated potent analgesic effects.[1] The assessment of this activity relies on well-established rodent models of nociception, including thermal and chemical pain assays. The analgesic effects of this compound can be reversed by the opioid antagonist naloxone, confirming its mechanism of action through the μ-opioid receptor.[1]

Data Presentation

The following tables summarize the available quantitative data on the analgesic activity of this compound.

Table 1: Analgesic Efficacy of this compound (i.c.v. Administration)

AssaySpeciesED50 (nmol/animal)Notes
Hot Plate TestMouse/Rat1.7[1]ED50 represents the dose required to produce an analgesic effect in 50% of the subjects.
Tail Compression TestRat-At a dose of 20 nmol/rat, a significant analgesic effect was observed.[2]

Table 2: Estimated Dose-Response of this compound in the Mouse Hot Plate Test (i.c.v. Administration)

Dose (nmol/animal)Estimated Maximum Possible Effect (% MPE)
0.1~10%
0.3~25%
1.0~50%
3.0~75%
10.0~90%

% MPE is estimated from the graphical representation of the dose-response curve.[3] Actual values may vary between studies.

Note on Data Availability: While the hot plate test is a common assay for this compound, detailed quantitative data from tail-flick and writhing tests are not as readily available in the public domain. The provided protocols are standard methods that can be employed to generate such data.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal pain response and is particularly sensitive to centrally acting analgesics.

Objective: To assess the analgesic effect of this compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Stopwatch

  • Test animals (mice or rats)

  • This compound solution for i.c.v. administration

  • Vehicle control (e.g., sterile saline)

  • Naloxone solution (for antagonist studies)

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency: Gently place each animal on the hot plate within the enclosure and start the stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (i.c.v.) at the desired doses. A control group should receive the vehicle. For antagonist studies, a separate group can be pre-treated with naloxone before this compound administration.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing thermal nociception and is particularly useful for evaluating spinal analgesic effects.

Objective: To determine the analgesic activity of this compound by measuring the time it takes for an animal to move its tail away from a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Stopwatch or automated timer

  • Test animals (rats or mice)

  • This compound solution for i.c.v. administration

  • Vehicle control

  • Naloxone solution

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Baseline Measurement: Gently place the animal in the restrainer, allowing the tail to be positioned over the radiant heat source. Activate the heat source and measure the time until the animal flicks its tail. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue damage.

  • Drug Administration: Administer this compound (i.c.v.) or vehicle to the respective groups.

  • Post-Treatment Measurement: At specified intervals after administration, re-measure the tail-flick latency.

  • Data Analysis: Calculate the % MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This is a chemical-based pain model used to screen for peripheral and central analgesic activity.

Objective: To evaluate the ability of this compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Test animals (mice)

  • Acetic acid solution (e.g., 0.6% in saline)

  • This compound solution for i.c.v. or intraperitoneal (i.p.) administration

  • Vehicle control

  • Stopwatch

  • Observation chambers

Procedure:

  • Acclimatization: Place the animals in the observation chambers to allow them to acclimate.

  • Drug Administration: Administer this compound or vehicle to the test groups. The route of administration (i.c.v. or i.p.) will depend on the experimental design.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer an intraperitoneal injection of acetic acid.

  • Observation: Immediately after the acetic acid injection, start the stopwatch and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Visualizations

Signaling Pathway of this compound

This compound exerts its analgesic effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting pain transmission.[4][5]

morphiceptin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to & Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel βγ subunit inhibits K_channel K+ Channels G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Decreased production Analgesia Analgesic Effect (Reduced Neuronal Excitability) cAMP->Analgesia Reduced PKA activity Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: this compound signaling pathway.

Experimental Workflow for Analgesic Assessment

The general workflow for assessing the analgesic activity of this compound involves a series of sequential steps, from animal preparation to data analysis.

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Nociceptive Measurement (Hot Plate, Tail-Flick, etc.) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administration of this compound or Vehicle Control Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Measurement at Timed Intervals Drug_Administration->Post_Treatment_Measurement Data_Collection Data Collection and Recording Post_Treatment_Measurement->Data_Collection Data_Analysis Data Analysis (% MPE, % Inhibition) Data_Collection->Data_Analysis Results Results Interpretation and Statistical Analysis Data_Analysis->Results End End Results->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Radioligand Binding Assay for Morphiceptin Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing radioligand binding assays to determine the affinity of compounds for the morphiceptin receptor, also known as the mu-opioid receptor (µ-opioid receptor). Detailed protocols for saturation and competition binding assays are provided, along with data presentation tables and visualizations of the experimental workflow and receptor signaling pathway.

Introduction to this compound and its Receptor

This compound is a selective opioid peptide that exhibits a high affinity for the mu-opioid receptor.[1][2] The mu-opioid receptor is a G-protein coupled receptor (GPCR) and the primary target for a wide range of opioid analgesics, including morphine.[3][4] Characterizing the binding affinity of novel compounds for the mu-opioid receptor is a critical step in the development of new pain therapeutics and in understanding the pharmacology of opioids. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5]

Data Presentation: Ligand Binding Affinities for the Mu-Opioid Receptor

The following tables summarize the binding affinities (Ki) of this compound and other common opioid ligands for the mu-opioid receptor, as determined by radioligand binding assays. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

LigandRadioligand UsedTissue/Cell SourceKi (nM)Reference
This compound[3H]Fentanyl / [3H]NaloxoneRat Brain MembranesBiphasic binding, high and low affinity sites[1]
Morphine[3H]-DAMGORat Brain Homogenates1.2[3]
Morphine-6-glucuronide[3H]-DAMGORat Brain Homogenates0.6[3]
Hydromorphone[3H]-DAMGORat Brain Homogenates0.6[3]
Hydrocodone[3H]-DAMGORat Brain Homogenates19.8[3]
DAMGO[3H]-DAMGOHEK293 cells expressing rat MOR1.45 ± 0.11 (Kd)[6]
JOM-6Not SpecifiedC6 rat glioma cells (MOR)0.29 ± 0.04[7]
DIPP(Ψ)NH2Not SpecifiedC6 rat glioma cells (MOR)0.4 ± 0.1[7]
UFP-505Not SpecifiedC6 rat glioma cells (MOR)26 ± 8[7]
KSK-102Not SpecifiedC6 rat glioma cells (MOR)0.6 ± 0.1[7]

Table 1: Binding Affinities of Selected Opioids for the Mu-Opioid Receptor. This table provides a comparative overview of the binding affinities of various ligands to the mu-opioid receptor.

Experimental Protocols

Two primary types of radioligand binding assays are detailed below: saturation binding assays to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding assays to determine the affinity (Ki) of an unlabeled test compound.[5]

Protocol 1: Saturation Radioligand Binding Assay

This protocol is designed to determine the density of mu-opioid receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of a specific radioligand. [3H]-DAMGO, a selective mu-opioid agonist, is a commonly used radioligand.[3][6]

Materials:

  • Receptor Source: Rat brain membranes or cells stably expressing the human mu-opioid receptor.

  • Radioligand: [3H]-DAMGO (specific activity > 30 Ci/mmol).

  • Unlabeled Ligand for Non-Specific Binding: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer containing 10% sucrose for storage at -80°C. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells), 50 µL of assay buffer, and 50 µL of varying concentrations of [3H]-DAMGO (e.g., 0.1 to 20 nM).[8]

  • Non-Specific Binding: To a separate set of triplicate wells, add 150 µL of membrane preparation, 50 µL of 10 µM Naloxone, and 50 µL of varying concentrations of [3H]-DAMGO.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer.[8]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding (B) as a function of the free radioligand concentration ([L]). Fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.

Protocol 2: Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound or its analogs) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the mu-opioid receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • Test Compound: this compound or other unlabeled ligands of interest, prepared in a range of concentrations.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Assay: To each well, add 150 µL of membrane preparation, 50 µL of the test compound at varying concentrations, and 50 µL of [3H]-DAMGO at a fixed concentration (typically at or below its Kd, e.g., 2 nM).[9]

  • Control Wells: Include wells for total binding (no test compound) and non-specific binding (with 10 µM Naloxone).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation binding experiment.[10]

Visualizations

Experimental Workflow: Competition Radioligand Binding Assay

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Assay_Plate 96-Well Plate Setup (Membranes + Radioligand + Competitor) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Solution ([3H]-DAMGO) Radioligand_Prep->Assay_Plate Competitor_Prep Competitor Solutions (this compound Analogs) Competitor_Prep->Assay_Plate Incubation Incubate at 30°C for 60 min Assay_Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Scintillation Counting Scintillation->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Cheng_Prusoff Cheng-Prusoff Equation IC50_Calc->Cheng_Prusoff Ki_Value Determine Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for a competition radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds to G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Decreases production of Neuronal_Inhibition Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Inhibition Reduced signaling contributes to Efflux K+ Efflux (Hyperpolarization) K_Channel->Efflux Leads to Influx Ca2+ Influx Inhibition Ca_Channel->Influx Results in Efflux->Neuronal_Inhibition Influx->Neuronal_Inhibition

Caption: Simplified signaling pathway of the mu-opioid receptor.

References

Application Notes and Protocols for Morphiceptin in Competitive Displacement Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a synthetic tetrapeptide (Tyr-Pro-Phe-Pro-NH2), is a highly selective agonist for the mu (µ)-opioid receptor (MOR).[1][2][3] Its selectivity makes it an invaluable tool in opioid research, particularly for characterizing the µ-opioid receptor and for screening novel analgesic compounds.[4] Competitive displacement assays using this compound are fundamental in determining the binding affinity (Ki) and potency (IC50) of unlabelled ligands for the µ-opioid receptor. This document provides detailed application notes and protocols for utilizing this compound in competitive displacement curve analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).[5][6] Upon activation, the receptor couples to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit can modulate ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events ultimately leads to a decrease in neuronal excitability and the analgesic effects associated with µ-opioid receptor agonism.

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ (influx) Ca_channel->Ca_ion K_channel Inwardly Rectifying K+ Channel K_ion K+ (efflux) K_channel->K_ion This compound This compound This compound->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability cAMP->Neuronal_Inhibition Leads to Ca_ion->Neuronal_Inhibition Contributes to K_ion->Neuronal_Inhibition Contributes to

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the µ-opioid receptor has been determined in various competitive displacement assays. The following table summarizes key quantitative data from the literature. It is important to note that IC50 values are dependent on the experimental conditions, particularly the concentration of the radioligand used, while Ki values provide a more absolute measure of affinity.[8][9]

RadioligandTest SystemIC50 (nM)Ki (nM)Reference
[³H]-NaloxoneRat brain membranes65N/A[10]
[³H]-DAMGORat brain homogenatesN/ASee Note 1[11]
[³H]-DiprenorphineC6 rat glioma cells (MOR)N/A0.29 ± 0.04[3]
[³H]-NaloxoneAmphibian spinal cordN/ASee Note 2[12]

Note 1: While a specific Ki for this compound was not provided, the study confirmed its µ-selective binding.[11] Note 2: This study noted that selective antagonists had nearly identical Ki values against [³H]-naloxone in the amphibian model, suggesting potential differences from mammalian receptors.[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [³H]-Naloxone

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the µ-opioid receptor using this compound as a reference compound and [³H]-Naloxone as the radioligand.

Materials:

  • Rat brain membranes (or cell lines expressing µ-opioid receptors)

  • [³H]-Naloxone (specific activity ~40-60 Ci/mmol)

  • This compound

  • Test compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Naloxone (for non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw frozen rat brain tissue on ice.

    • Homogenize the tissue in 10-20 volumes of ice-cold 50 mM Tris-HCl, pH 7.4 buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing ligands (this compound and test compound).

    • Total Binding: Add 100 µL of binding buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled naloxone (e.g., 10 µM final concentration) and 50 µL of binding buffer.

    • Competition Binding: Add 50 µL of varying concentrations of this compound or the test compound (typically ranging from 10⁻¹⁰ to 10⁻⁵ M) and 50 µL of binding buffer.

  • Incubation:

    • To each tube, add 50 µL of [³H]-Naloxone (at a final concentration close to its Kd, e.g., 1-5 nM).

    • Add 100 µL of the prepared membrane suspension (approximately 100-200 µg of protein).

    • The final assay volume should be 250 µL.

    • Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.

    • Rapidly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark before counting.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Displacement Curves: Plot the percentage of specific binding of [³H]-Naloxone as a function of the log concentration of the competing ligand (this compound or test compound).

  • Determine IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki Values: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6][7][13]

    • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor Dilution Series Ligand_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: IC50 & Ki Determination Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship for Ki Calculation

The determination of the inhibition constant (Ki) from the experimentally derived IC50 value is a critical step in competitive binding analysis. This relationship is described by the Cheng-Prusoff equation, which accounts for the concentration of the radioligand used in the assay and its affinity for the receptor.

ki_calculation IC50 IC50 (Experimentally Determined) Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff L [L] (Radioligand Concentration) L->Cheng_Prusoff Kd Kd (Radioligand Dissociation Constant) Kd->Cheng_Prusoff Ki Ki (Inhibition Constant) Cheng_Prusoff->Ki

Caption: Logical relationship for calculating Ki from IC50.

References

Application Notes and Protocols for Studying Morphiceptin in Guinea Pig Ileum Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a selective μ-opioid receptor agonist, is a valuable tool in the study of opioid pharmacology.[1] The guinea pig ileum bioassay is a classical and robust in vitro method for characterizing the activity of opioid agonists and antagonists. This preparation is rich in myenteric plexus neurons containing opioid receptors, making it highly sensitive to the inhibitory effects of opioids on smooth muscle contraction. This document provides a detailed protocol for utilizing the guinea pig ileum bioassay to study the pharmacological effects of this compound, including its potency and the antagonism of its effects by naloxone.

Signaling Pathway of this compound in Guinea Pig Ileum

This compound exerts its effects by binding to μ-opioid receptors on enteric neurons within the guinea pig ileum. This binding initiates a signaling cascade that ultimately leads to the inhibition of acetylcholine release, resulting in the relaxation of the smooth muscle and a reduction in contractile force.

Caption: Signaling pathway of this compound in the guinea pig ileum.

Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Drugs:

    • This compound

    • Naloxone hydrochloride

    • Acetylcholine chloride (for testing tissue viability)

  • Equipment:

    • Organ bath with a capacity of 10-25 mL

    • Isotonic transducer

    • Data acquisition system

    • Water bath with temperature control (37°C)

    • Aerator for gassing the PSS

    • Dissection tools

    • Syringes and pipettes for drug administration

Experimental Workflow

Start Start Dissection Isolate Guinea Pig Ileum Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability_Test Test Viability with Acetylcholine Equilibration->Viability_Test Washout1 Washout Viability_Test->Washout1 CRC_this compound Cumulative Concentration- Response Curve (this compound) Washout1->CRC_this compound Washout2 Washout CRC_this compound->Washout2 Incubate_Naloxone Incubate with Naloxone (20-30 min) Washout2->Incubate_Naloxone CRC_Morphiceptin_Naloxone Cumulative Concentration- Response Curve (this compound + Naloxone) Incubate_Naloxone->CRC_Morphiceptin_Naloxone Washout3 Washout CRC_Morphiceptin_Naloxone->Washout3 Data_Analysis Data Analysis (IC50, pA2) Washout3->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the guinea pig ileum bioassay.

Detailed Methodology
  • Tissue Preparation:

    • Humanely euthanize a guinea pig via a method approved by the institutional animal care and use committee.

    • Open the abdominal cavity and locate the ileum.

    • Isolate a segment of the ileum, approximately 10-15 cm from the ileocecal junction.

    • Carefully remove the mesentery and flush the lumen with warm Krebs-Henseleit solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder and the other end to an isotonic transducer.

    • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15 minutes.

  • Experimental Procedure:

    • Viability Test: After equilibration, add a submaximal concentration of acetylcholine (e.g., 1 μM) to the organ bath to confirm the contractility of the tissue. Wash the tissue and allow it to return to baseline.

    • This compound Concentration-Response Curve:

      • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments.

      • Allow the response to each concentration to reach a plateau before adding the next concentration.

      • Record the inhibition of the electrically-induced contractions or the reduction in spontaneous contractions.

    • Antagonism with Naloxone:

      • After obtaining a control concentration-response curve for this compound, wash the tissue thoroughly until the response returns to baseline.

      • Add a fixed concentration of naloxone (e.g., 100 nM) to the organ bath and allow it to incubate for 20-30 minutes.

      • In the presence of naloxone, repeat the cumulative concentration-response curve for this compound.

Data Presentation

The quantitative data obtained from the bioassay should be summarized in tables for clear comparison.

Table 1: Potency of this compound in the Guinea Pig Ileum Bioassay

AgonistIC50 (nM) [95% CI]
This compoundTo be determined experimentally
Morphine (Reference)~100-200

Note: The IC50 value for Morphine is provided as an approximate reference. The actual value should be determined under the specific experimental conditions.

Table 2: Antagonism of this compound by Naloxone

AntagonistAgonistpA2 ValueSchild Slope
NaloxoneThis compoundTo be determined experimentallyTo be determined experimentally
Naloxone (vs. Morphine)Morphine~8.5~1.0

Note: The pA2 value for naloxone against morphine is a reference value from the literature. The experimental value should be determined by performing a Schild analysis with at least three different concentrations of naloxone.

Data Analysis

  • IC50 Determination: The concentration of this compound that produces 50% of its maximal inhibitory effect (IC50) should be calculated by non-linear regression analysis of the concentration-response curves.

  • pA2 Determination: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, should be determined using a Schild plot. This analysis is crucial for quantifying the potency of a competitive antagonist like naloxone. A Schild slope that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

The guinea pig ileum bioassay is a powerful and reliable method for the pharmacological characterization of μ-opioid receptor agonists like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain valuable insights into the potency and mechanism of action of novel opioid compounds, contributing to the advancement of pain research and drug development.

References

Application Notes and Protocols for the Electrophysiological Characterization of Cyclic Morphiceptin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The electrophysiological characterization of cyclic morphiceptin analogues is a critical step in the development of novel, potent, and selective µ-opioid receptor agonists. These analogues are of significant interest due to their potential for increased enzymatic stability and improved pharmacokinetic profiles compared to their linear counterparts. The primary mechanism of action for these compounds at a cellular level is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a subsequent decrease in neuronal excitability. This inhibitory effect is the basis of their analgesic properties.

The Xenopus laevis oocyte expression system is a robust and versatile platform for these studies. Its large size facilitates the microinjection of cRNA encoding for the µ-opioid receptor and the associated GIRK channel subunits. The two-electrode voltage clamp (TEVC) technique is the gold standard for these recordings, allowing for the precise control of the oocyte's membrane potential and the accurate measurement of the resulting ion currents.

By co-expressing the human µ-opioid receptor (hMOR) with GIRK1 and GIRK2 channel subunits, a functional signaling pathway can be reconstituted. The application of cyclic this compound analogues to these oocytes will activate the hMOR, leading to the dissociation of the G-protein βγ subunits, which in turn directly gate the GIRK channels, resulting in a measurable inward potassium current. The potency of these analogues can be quantified by determining their half-maximal effective concentration (EC50) from dose-response curves.

This application note provides a detailed protocol for the electrophysiological characterization of cyclic this compound analogues using the TEVC technique in Xenopus oocytes. The presented data and protocols will enable researchers to assess the potency and selectivity of their novel compounds, providing crucial insights for the development of next-generation analgesics with improved therapeutic profiles.

Data Presentation

The following table summarizes the electrophysiological data obtained from the characterization of two cyclic this compound analogues and the parent compound, this compound, on the wild-type human µ-opioid receptor (hMORwt) expressed in Xenopus oocytes. The potency of each compound is presented as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

CompoundReceptorEC50 (nM)[1]
Tyr-Pro-Phe-D-Pro-NH2 (this compound)hMORwt59.3 ± 4.8
Cyclic Amide AnaloguehMORwt976.5 ± 41.7
Cyclic Ester AnaloguehMORwt1017.7 ± 60.7

Table 1: Potency of this compound and its Cyclic Analogues at the human µ-Opioid Receptor.

Signaling Pathway

The activation of the µ-opioid receptor by a cyclic this compound analogue initiates a signaling cascade that results in the opening of GIRK channels.

Gprotein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open Opens K_efflux Hyperpolarization GIRK_open->K_efflux K+ Efflux Analogue Cyclic this compound Analogue Analogue->MOR Binds G_beta_gamma->GIRK Binds

µ-Opioid Receptor-GIRK Channel Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in the electrophysiological characterization of cyclic this compound analogues.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Preparation cRNA_Inject cRNA Microinjection into Oocytes Oocyte_Prep->cRNA_Inject cRNA_Prep cRNA Synthesis (hMOR, GIRK1/2) cRNA_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation Oocyte_Placement Oocyte Placement & Impalement Incubation->Oocyte_Placement TEVC_Setup Two-Electrode Voltage Clamp Setup TEVC_Setup->Oocyte_Placement Recording Record Basal Current Oocyte_Placement->Recording Drug_Application Compound Application (Dose-Response) Recording->Drug_Application Washout Washout Drug_Application->Washout Data_Acquisition Current Data Acquisition Drug_Application->Data_Acquisition Washout->Recording Analysis Dose-Response Curve Generation Data_Acquisition->Analysis EC50_Calc EC50 Calculation Analysis->EC50_Calc

Experimental workflow for electrophysiological characterization.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis frog anesthetized in a 0.15% tricaine solution.

  • Defolliculation: Incubate the ovarian lobes in a calcium-free OR-2 solution containing 2 mg/mL collagenase type I for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select stage V-VI oocytes based on their size (1.0-1.3 mm) and distinct animal and vegetal poles.

  • Incubation: Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 18°C.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Synthesize capped cRNAs for the human µ-opioid receptor (hMOR), GIRK1, and GIRK2 subunits from linearized cDNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • cRNA Mixture: Prepare an injection mixture containing the cRNAs for hMOR, GIRK1, and GIRK2 in a 1:1:1 ratio at a final concentration of 1 ng/nL in RNase-free water.

  • Microinjection: Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte using a Nanoject injector.

  • Post-injection Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor and channel expression.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Solutions:

    • Recording Solution (High K+): 90 mM KCl, 10 mM HEPES, 3 mM MgCl₂, pH 7.4 with KOH.

    • Washing Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • TEVC Setup:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

  • Recording Protocol:

    • Switch the perfusion to the high K+ recording solution to increase the driving force for potassium and establish a stable baseline current.

    • Apply the cyclic this compound analogues at increasing concentrations to the oocyte via the perfusion system.

    • Record the inward current elicited by each concentration until a steady-state response is reached.

    • Wash the oocyte with the high K+ recording solution between applications to allow the current to return to baseline.

  • Data Acquisition: Digitize the current recordings using an appropriate data acquisition system (e.g., Axon Digidata) and software (e.g., pCLAMP).

Data Analysis
  • Current Measurement: Measure the peak inward current amplitude at each compound concentration.

  • Normalization: Normalize the current responses to the maximal response observed at a saturating concentration of the compound.

  • Dose-Response Curve: Plot the normalized current as a function of the logarithm of the compound concentration.

  • EC50 Determination: Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the EC50 value and the Hill coefficient.

References

Application Notes and Protocols: Hot-Plate Test for Morphiceptin-Induced Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a selective agonist for the μ-opioid receptor, is a valuable tool in pain research. Its high selectivity allows for the specific investigation of the μ-opioid system's role in analgesia. The hot-plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal nocifensive response, such as paw licking or jumping. This document provides a detailed protocol for utilizing the hot-plate test to evaluate this compound-induced analgesia in rodents.

Data Presentation

The following tables summarize expected quantitative data from a study investigating this compound-induced analgesia using the hot-plate test.

Table 1: Dose-Response Effect of this compound on Paw Lick Latency in the Hot-Plate Test

Treatment GroupDose (nmol, i.c.v.)Mean Paw Lick Latency (seconds) ± SEM
Vehicle (Saline)-12.5 ± 1.2
This compound0.518.2 ± 1.5
This compound1.025.8 ± 2.1
This compound2.035.4 ± 2.8
This compound4.048.9 ± 3.5

Note: i.c.v. = intracerebroventricular. Data are hypothetical and illustrative of expected results.

Table 2: Reversal of this compound-Induced Analgesia by Naloxone in the Hot-Plate Test

Treatment GroupDose (nmol, i.c.v.)AntagonistMean Paw Lick Latency (seconds) ± SEM
Vehicle-None13.1 ± 1.4
This compound2.0None36.2 ± 3.1
This compound + Naloxone2.0 + 5 mg/kg, i.p.Naloxone14.5 ± 1.8
Naloxone-Naloxone (5 mg/kg, i.p.)12.8 ± 1.3

Note: i.p. = intraperitoneal. Data are hypothetical and illustrative of expected results demonstrating the opioid receptor-mediated effect.

Experimental Protocols

Animals
  • Species: Male or female mice (e.g., Swiss Webster, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.

  • Weight: Mice typically weigh 20-30g, and rats 200-300g.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and to the testing room for at least 30-60 minutes on the day of the test.

Materials and Equipment
  • Hot-plate apparatus (e.g., Ugo Basile, Columbus Instruments) with adjustable temperature control.

  • Transparent cylindrical restrainer to keep the animal on the heated surface.

  • Stopwatch or automated timer.

  • Animal scale.

  • Syringes and needles for drug administration.

  • This compound (Tyr-Pro-Phe-Pro-NH2).

  • Vehicle (e.g., sterile saline).

  • Naloxone hydrochloride (for antagonism studies).

Drug Preparation and Administration
  • This compound: Dissolve this compound in sterile saline to the desired concentrations for intracerebroventricular (i.c.v.) injection. A typical effective dose (ED50) for i.c.v. administration is around 1.7 nmol per animal.

  • Naloxone: For antagonism studies, prepare a solution of naloxone in sterile saline for intraperitoneal (i.p.) injection. A common dose to reverse opioid effects is 1-5 mg/kg.

  • Administration:

    • Administer this compound or vehicle i.c.v. typically 15-30 minutes before the hot-plate test.

    • Administer naloxone i.p. approximately 15 minutes before the this compound injection.

Hot-Plate Test Procedure
  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52°C and 55°C.

  • Baseline Latency: Before any drug administration, determine the baseline latency for each animal by placing it on the hot plate and starting the timer. Record the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping. This is the baseline reading. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the vehicle, this compound, and/or naloxone according to the experimental design.

  • Post-Treatment Latency: At the designated time point after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the reaction latency as done for the baseline.

  • Data Analysis: The analgesic effect is measured as an increase in the latency time to the thermal stimulus. Data are typically expressed as the mean latency (in seconds) ± Standard Error of the Mean (SEM). The percentage of the maximal possible effect (%MPE) can also be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Mandatory Visualizations

Experimental Workflow

Application of Morphiceptin in Studying G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphiceptin, a synthetic tetrapeptide (Tyr-Pro-Phe-Pro-NH2), is a highly selective and potent agonist for the mu-opioid receptor (μOR), a class A G-protein coupled receptor (GPCR). Its high selectivity, over 1,000-fold greater for the mu-opioid receptor than for the delta-opioid receptor, makes it an invaluable tool for researchers studying the pharmacology, signaling, and function of this critical receptor system. The mu-opioid receptor is the primary target for opioid analgesics like morphine and is central to pain perception, reward, and respiratory control. The specific action of this compound allows for the precise investigation of mu-opioid receptor-mediated pathways without the confounding effects of activation of other opioid receptor subtypes.

These application notes provide a comprehensive overview of the use of this compound in GPCR research, including its pharmacological properties, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound's utility in research stems from its well-characterized pharmacological profile. It serves as a reference agonist for the mu-opioid receptor in various in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and a common reference mu-opioid agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin). This data is essential for experimental design and interpretation.

CompoundAssay TypeReceptorParameterValueReference
This compoundIn vivo analgesiaMu-opioidED₅₀1.7 nmol/animal (intracerebroventricular)[1]
This compoundRadioligand BindingMu-opioidK_d_0.78 µM (in physiological saline)
[D-1-Nal(3)]this compound (analog)[³⁵S]GTPγS BindingMu-opioidEC₅₀82.5 ± 4.5 nM[2]
DAMGORadioligand BindingMu-opioidK_i_1.59 - 2.3 nM[2]
DAMGO[³⁵S]GTPγS BindingMu-opioidEC₅₀19.7 - 45 nM[3][4][5]
DAMGOcAMP InhibitionMu-opioidIC₅₀2.5 nM[3]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other effectors, such as ion channels.

mu_opioid_signaling This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/oβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Leads to

Mu-Opioid Receptor Signaling Pathway
Experimental Workflow: GPCR Activation Assays

The following diagram illustrates a typical workflow for studying the effect of this compound on mu-opioid receptor activation using the key experimental protocols detailed below.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 or CHO expressing μOR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->GTP_Assay Binding_Analysis Determine Ki Binding_Assay->Binding_Analysis GTP_Analysis Determine EC₅₀ & Emax GTP_Assay->GTP_Analysis cAMP_Analysis Determine IC₅₀ cAMP_Assay->cAMP_Analysis

General Experimental Workflow

Experimental Protocols

The following are detailed protocols for three key assays used to characterize the interaction of this compound with the mu-opioid receptor.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the mu-opioid receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • HEK293 or CHO cells stably expressing the human mu-opioid receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-DAMGO (specific activity ~40-60 Ci/mmol)

  • Non-specific binding control: Naloxone (10 µM)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or this compound dilution.

      • 50 µL of [³H]-DAMGO (final concentration ~1 nM).

      • 100 µL of membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor, providing a measure of agonist efficacy (Emax) and potency (EC₅₀).

Materials:

  • Membrane preparation from cells expressing the mu-opioid receptor (as described above).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP stock solution (10 mM).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Filtration apparatus.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for basal binding) or this compound dilution.

      • 25 µL of membrane preparation (~10-20 µg protein).

      • 50 µL of a mixture containing GDP (final concentration 10 µM) and [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer.

    • For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation over basal) using non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation by determining the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing the mu-opioid receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Plating:

    • Seed the cells in 96-well or 384-well plates and grow to ~80-90% confluency.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound in stimulation buffer containing IBMX (e.g., 500 µM) for 15 minutes at 37°C.

    • Stimulate the cells with Forskolin (e.g., 10 µM) for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation) using non-linear regression.

Conclusion

This compound's high selectivity for the mu-opioid receptor makes it an indispensable pharmacological tool for dissecting the intricate mechanisms of GPCR signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of mu-opioid receptor function and aiding in the development of novel therapeutics with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Morphiceptin stability in different solvent conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for morphiceptin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-NH2.[1][2] It is a potent and selective agonist for the μ-opioid receptor and is derived from the milk protein β-casein.[1][2] Its structure, rich in proline residues, contributes to its resistance to enzymatic degradation.[3]

Q2: How should I store lyophilized this compound powder?

For long-term stability, lyophilized this compound should be stored in a sealed container away from moisture and light.[1] Recommended storage temperatures are:

  • -80°C for up to 2 years.[1]

  • -20°C for up to 1 year.[1]

Q3: What are the recommended solvents for dissolving this compound?

This compound has good solubility in water and dimethyl sulfoxide (DMSO).[1][4]

  • Water: Soluble up to ≥ 250 mg/mL.

  • DMSO: Soluble up to 100 mg/mL (ultrasonication may be needed).[1][4]

For in vivo experiments, various co-solvent systems can be used, such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4]

  • 10% DMSO, 90% Corn Oil.[1][4]

Q4: How should I store this compound in solution?

Once dissolved, the stability of this compound in solution is reduced. For optimal stability:

  • Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • It is highly recommended to prepare fresh working solutions for daily use.[4]

  • For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Table 1: Troubleshooting Common this compound Stability Issues
IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound may be less soluble in the final buffer composition.Decrease the final concentration of this compound. Increase the percentage of organic co-solvent if experimentally permissible. Use sonication to aid dissolution.[4]
Loss of biological activity over time in aqueous solution. Peptide degradation due to hydrolysis or oxidation.Prepare fresh solutions daily. If storage is necessary, store at ≤ -20°C in aliquots. Avoid prolonged storage at room temperature. Consider using a buffer with a slightly acidic pH (e.g., pH 5-6) as some peptides show increased stability under these conditions.
Inconsistent experimental results between batches. Degradation of the stock solution.Aliquot the initial stock solution to prevent degradation from multiple freeze-thaw cycles.[5] Perform a stability check of a new batch of stock solution using an analytical method like HPLC.
Discoloration of the peptide solution. Possible oxidation of the tyrosine residue.Protect the solution from light and air. Consider purging the vial with an inert gas (e-g., nitrogen or argon) before sealing and storing.
Potential Degradation Pathways

Understanding the potential chemical instabilities of peptides is crucial for troubleshooting. While specific data for this compound is limited, common degradation pathways for peptides include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues if present. This compound's sequence does not contain residues highly susceptible to simple hydrolysis, but it can occur under extreme pH and temperature conditions.[6]

  • Oxidation: The tyrosine residue in this compound is susceptible to oxidation. This can be accelerated by exposure to light, oxygen, and certain metal ions.[6]

  • Deamidation: The C-terminal amide of this compound could potentially be hydrolyzed to a carboxylic acid, though this is generally a slower process.

Table 2: Summary of this compound Stability and Storage Recommendations
FormSolventStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder N/A-80°CUp to 2 years[1]Store in a sealed container, protected from moisture and light.[1]
-20°CUp to 1 year[1]
Stock Solution DMSO or Water-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.[5] Use freshly opened, high-purity DMSO.[4]
-20°CUp to 1 month[1]
Working Solution Aqueous Buffers4°C< 24 hoursPrepare fresh daily for best results.[4]
Room TemperatureA few hoursUse immediately after preparation.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent system using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the percentage of intact this compound over time in a given solvent.

Materials:

  • Lyophilized this compound

  • Solvent of interest (e.g., PBS, cell culture media, etc.)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching solution (e.g., 10% TFA in water)

Procedure:

  • Prepare a stock solution of this compound: Dissolve lyophilized this compound in high-purity water or DMSO to a known concentration (e.g., 1 mg/mL).

  • Incubation: Dilute the stock solution to the desired final concentration in the solvent to be tested. Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench Degradation: Immediately mix the aliquot with an equal volume of quenching solution to stop any further degradation.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Detection: UV at 214 nm or 280 nm

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve this compound from any degradation products (e.g., 5% to 95% B over 20 minutes).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the t=0 sample.

    • Calculate the peak area of intact this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start: Lyophilized this compound dissolve Dissolve in Solvent start->dissolve incubate Incubate at Desired Temperature dissolve->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Degradation aliquot->quench hplc RP-HPLC Analysis quench->hplc data_analysis Calculate Peak Area hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing this compound stability.

degradation_pathways cluster_degradation Potential Degradation Products This compound Intact this compound (Tyr-Pro-Phe-Pro-NH2) hydrolysis Hydrolyzed Peptide (e.g., at C-terminus) This compound->hydrolysis Hydrolysis (extreme pH/temp) oxidation Oxidized this compound (e.g., at Tyrosine) This compound->oxidation Oxidation (light, O2, metal ions)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in Morphiceptin peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of Morphiceptin (Tyr-Pro-Phe-Pro-NH2).

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

Low yields in SPPS are often due to a combination of factors that lead to the accumulation of impurities and loss of the target peptide. The most common culprits include incomplete deprotection of the Fmoc group, inefficient coupling of amino acids, and side reactions during synthesis.[1][2] Peptide aggregation, particularly with hydrophobic residues, can also hinder reaction efficiency.[3] Additionally, issues during the cleavage of the peptide from the resin or during purification can lead to significant product loss.

Q2: How can I determine at which stage of the synthesis the low yield is occurring?

Identifying the problematic step is crucial. You can monitor the synthesis at key stages. For instance, monitoring the Fmoc deprotection step spectrophotometrically can help ensure complete removal of the protecting group.[4][5] Performing a Kaiser test after the coupling step can indicate the presence of unreacted free amines, signaling an incomplete coupling reaction.[5][6] Analyzing a small, cleaved sample of the crude peptide by HPLC and Mass Spectrometry (MS) at different points in the synthesis can help identify the accumulation of deletion or truncated sequences.[1][7]

Q3: Could the specific sequence of this compound (Tyr-Pro-Phe-Pro) be contributing to the low yield?

Yes, the sequence of this compound, with its two proline residues, can present specific challenges. Proline's unique cyclic structure can lead to slower coupling kinetics and potential for diketopiperazine formation, especially at the dipeptide stage on the resin.[8][9] The presence of the hydrophobic amino acid phenylalanine can also contribute to peptide aggregation.[10]

Q4: What are "deletion sequences" and "truncation sequences," and how do they affect my yield?

  • Deletion sequences are peptides that are missing one or more amino acids from the target sequence. They arise from incomplete coupling, where an amino acid fails to attach to the growing peptide chain.[1]

  • Truncation sequences are peptides that have stopped elongating prematurely. This can be caused by incomplete deprotection, where the Fmoc group is not fully removed, preventing the next amino acid from being added.[1] Capping, the intentional acetylation of unreacted amino groups, can also lead to truncated sequences but is a strategy to prevent the formation of deletion sequences.[1] Both types of impurities reduce the overall yield of the desired full-length peptide.

Q5: My crude peptide purity looks good on the HPLC, but the final isolated yield is still low. What could be the reason?

This scenario often points to issues during the cleavage and purification steps. Premature cleavage of the peptide from the resin during synthesis can occur, especially with acid-sensitive linkers.[11] During the final cleavage from the resin, incomplete cleavage can leave a significant portion of your peptide attached to the support.[12][13] Additionally, losses can occur during the work-up and purification, such as precipitation issues or the peptide adhering to columns and filters, particularly for hydrophobic peptides.[14]

Troubleshooting Guides

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Presence of truncation sequences in the final product identified by MS.

  • Gradual decrease in the intensity of the desired product peak in HPLC analysis of crude samples taken throughout the synthesis.

Solutions:

  • Extend Deprotection Time: Increase the reaction time for the piperidine treatment to ensure complete removal of the Fmoc group.

  • Repeat Deprotection Step: Perform the deprotection step twice before proceeding to the next coupling reaction.

  • Use a Stronger Base: Consider adding a small percentage (1-2%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to accelerate Fmoc removal.[8][15] Note that DBU can promote aspartimide formation if Aspartic acid is present in the sequence.[15]

Problem 2: Inefficient Coupling

Symptoms:

  • Presence of deletion sequences in the final product identified by MS.

  • A positive Kaiser test (blue color) after the coupling step, indicating free primary amines.

Solutions:

  • Double Coupling: Repeat the coupling step to drive the reaction to completion. This is particularly useful for sterically hindered amino acids or after proline.[9]

  • Change Coupling Reagent: If using a standard coupling reagent like HBTU, consider switching to a more potent one like HATU, especially for difficult couplings.[11][15]

  • Increase Reagent Concentration: Using more concentrated solutions of the amino acid and coupling reagents can improve reaction kinetics.[9][16]

  • Optimize Solvent: While DMF is common, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for peptides prone to aggregation.[3]

Problem 3: Peptide Aggregation

Symptoms:

  • Resin beads clumping together during synthesis.

  • Difficulty in solvent flow through the reaction vessel.

  • Both incomplete coupling and deprotection.

Solutions:

  • Incorporate Pseudoproline Dipeptides: For sequences with Ser or Thr, using pseudoproline dipeptides can disrupt secondary structure formation.[16]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[16]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes overcome aggregation-related issues.

Problem 4: Low Yield After Cleavage and Purification

Symptoms:

  • Low weight of the crude peptide after cleavage.

  • Significant product loss during HPLC purification.

Solutions:

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is freshly prepared with high-quality reagents.[12] The composition should be appropriate for the resin linker and the amino acid protecting groups.

  • Repeat Cleavage: If incomplete cleavage is suspected, the resin can be treated with a fresh cleavage cocktail a second time.[13]

  • Improve Precipitation: Ensure the peptide precipitates completely from the cleavage solution by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at a low temperature.[13][17]

  • Modify Purification Protocol: For hydrophobic peptides like this compound, consider using a column with a different stationary phase (e.g., C4 or C8 instead of C18) or adjusting the gradient during HPLC to improve separation and recovery.[17]

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Action Expected Outcome
Low Crude YieldIncomplete CouplingDouble couple problematic residues; Use a stronger coupling reagent (e.g., HATU).Increased crude purity and yield.
Incomplete DeprotectionExtend deprotection time; Add DBU to piperidine solution.Reduction of truncated sequences.
Peptide AggregationUse NMP as a solvent; Incorporate pseudoproline dipeptides.Improved reaction efficiency.
Low Isolated YieldIncomplete CleavageRepeat cleavage step; Optimize cleavage cocktail.Increased crude peptide recovery.
Poor PrecipitationIncrease volume of cold ether; Increase precipitation time.Higher recovery of precipitated peptide.
Purification LossUse a different HPLC column; Optimize purification gradient.Improved peak separation and recovery.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines
  • Sample Preparation: After a coupling step and subsequent washing of the resin, remove a few beads and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 50 mg/ml ninhydrin in ethanol.

    • Solution B: 1 g phenol in 0.25 ml ethanol.

    • Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[5]

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.

Protocol 2: Standard Cleavage of this compound from Rink Amide Resin
  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture (Reagent R) is:

    • Trifluoroacetic acid (TFA): 90%

    • Thioanisole: 5%

    • Ethyl-methyl-sulfide (EMS): 3%

    • 1,2-ethanedithiol (EDT): 2%

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional swirling.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet several times with cold diethyl ether to remove scavengers and residual TFA.[17]

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Troubleshooting Workflow for Low Peptide Yield

TroubleshootingWorkflow start Low Final Yield check_crude Analyze Crude Peptide (HPLC/MS) start->check_crude impurities Impurities Present? check_crude->impurities truncation Truncation Sequences impurities->truncation Yes deletion Deletion Sequences impurities->deletion Yes other_impurities Other Side Products impurities->other_impurities Yes no_impurities Low Crude Weight or Purification Loss impurities->no_impurities No solve_deprotection Optimize Deprotection - Extend time - Double deprotection - Add DBU truncation->solve_deprotection solve_coupling Optimize Coupling - Double couple - Stronger reagent - Higher concentration deletion->solve_coupling solve_side_reactions Optimize Synthesis - Scavengers - Protecting groups other_impurities->solve_side_reactions solve_cleavage Optimize Cleavage - Repeat cleavage - Fresh reagents no_impurities->solve_cleavage solve_purification Optimize Purification - Improve precipitation - Adjust HPLC method no_impurities->solve_purification

Caption: Troubleshooting workflow for low peptide synthesis yield.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle cluster_0 Resin Resin-NH2 Coupling Amino Acid Coupling Resin->Coupling Add Fmoc-AA-OH, Coupling Reagent Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Add Piperidine Wash2->Coupling Repeat for next cycle end Cleavage from Resin Wash2->end After final cycle start Start with Free Amine on Resin start->Resin

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

References

Technical Support Center: Morphiceptin in Rat Tail-Flick Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Morphiceptin dosage in the tail-flick test. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced analgesia?

This compound is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the μ-opioid receptor (MOR).[1] Its analgesic effects are mediated through the activation of these receptors, which are part of the G protein-coupled receptor (GPCR) family.[2][3]

Upon binding to the MOR, this compound initiates a downstream signaling cascade through an inhibitory G-protein (Gαi/o).[4][5] This activation leads to:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4]

  • Modulation of Ion Channels: It promotes the opening of inwardly rectifying potassium (K+) channels and inhibits voltage-gated calcium (Ca2+) channels.[2][4]

The cumulative effect of these actions is a reduction in neuronal excitability and the suppression of nociceptive signal transmission, resulting in analgesia.[2][4] This effect can be reversed by μ-opioid receptor antagonists like naloxone.[6][7]

cluster_0 This compound Action This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP_Reduction ↓ cAMP AC_Inhibition->cAMP_Reduction K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx Analgesia Analgesia (Reduced Neuronal Excitability) cAMP_Reduction->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: Signaling pathway of this compound-induced analgesia via μ-opioid receptor.
Q2: What are the recommended dosage ranges for this compound in the rat tail-flick test?

The effective dose of this compound is highly dependent on the route of administration. Intracerebroventricular (i.c.v.) or intraventricular injection is common for this peptide to bypass the blood-brain barrier. The analgesic ED₅₀ for i.c.v. administration has been reported as 1.7 nmol per animal.[6] Other studies have used doses of 20 nmol/rat for intraventricular injections to elicit significant analgesic effects.[7]

Table 1: Recommended this compound Dosage by Administration Route

Administration Route Reported Dose Species/Strain Notes Citations
Intracerebroventricular (i.c.v.) 1.7 nmol/animal (ED₅₀) Not Specified This is the 50% effective dose for producing an analgesic effect. [6]

| Intraventricular | 20 nmol/rat | Wistar Albino Glaxo (WAG) & Spontaneously Hypertensive Rats (SHR) | This dose produced significant effects in the tail compression and tail-flick tests. |[7] |

Note: Researchers should perform a dose-response study to determine the optimal dose for their specific experimental conditions and rat strain.

Q3: How should I perform the tail-flick test after this compound administration?

The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.[8][9] A standardized protocol is critical for reproducibility. The general workflow involves acclimatizing the animal, establishing a baseline latency, administering the drug, and then testing for changes in latency at specific time points.

cluster_workflow Experimental Workflow A1 Step 1: Acclimatization (Habituate rat to restrainer and testing room) A2 Step 2: Baseline Latency Measurement (Measure pre-drug tail-flick latency) A1->A2 A3 Step 3: Drug Administration (Administer this compound via chosen route, e.g., i.c.v.) A2->A3 A4 Step 4: Post-Treatment Latency Measurement (Measure tail-flick latency at defined time points) A3->A4 A5 Step 5: Data Analysis (Calculate %MPE and compare with control groups) A4->A5 cluster_troubleshooting Troubleshooting Logic Start Problem Observed NoEffect No Analgesic Effect Start->NoEffect HighVar High Variability Start->HighVar CheckDose Is dose sufficient? NoEffect->CheckDose CheckStress Are animals fully acclimatized? HighVar->CheckStress CheckAdmin Was administration correct (e.g., i.c.v. placement)? CheckDose->CheckAdmin Yes IncreaseDose Action: Perform dose-response study CheckDose->IncreaseDose No CheckCompound Is compound quality confirmed? CheckAdmin->CheckCompound Yes RefineTechnique Action: Refine surgical/injection technique CheckAdmin->RefineTechnique No NewCompound Action: Use fresh/validated compound CheckCompound->NewCompound No CheckStim Is stimulus location consistent? CheckStress->CheckStim Yes ImproveAcclim Action: Increase habituation period CheckStress->ImproveAcclim No CheckBaseline Are baseline latencies consistent? CheckStim->CheckBaseline Yes StandardizeStim Action: Mark tail for consistent placement CheckStim->StandardizeStim No StandardizeBaseline Action: Define strict baseline inclusion criteria CheckBaseline->StandardizeBaseline No

References

Technical Support Center: Morphiceptin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Morphiceptin during storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, lyophilized this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Once reconstituted in a solvent, the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use volumes.

Q2: What are the primary pathways of this compound degradation?

This compound (Tyr-Pro-Phe-Pro-NH2) can degrade through several pathways due to its peptide nature:

  • Enzymatic Degradation: Proteases present in biological samples or from microbial contamination can cleave the peptide bonds. Studies have shown that analogues of this compound with modified peptide bonds exhibit higher stability in blood plasma, indicating susceptibility of the native form to enzymatic cleavage.[1]

  • Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially at acidic or alkaline pH. The amide at the C-terminus can also be hydrolyzed to a carboxylic acid.

  • Oxidation: The tyrosine (Tyr) residue is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and metal ions.

  • Photodegradation: The aromatic ring of the tyrosine residue can absorb UV light, leading to photodegradation.

  • Isomerization: The two proline (Pro) residues can undergo cis-trans isomerization, which can affect the peptide's conformation and potentially its biological activity.[1]

Q3: What solvents are recommended for reconstituting this compound?

This compound is soluble in water (≥ 250 mg/mL) and DMSO (100 mg/mL).[1] For in vivo experiments, it is advisable to prepare fresh solutions. If a stock solution in water is prepared, it should be filtered through a 0.22 µm filter before use.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an in-vitro assay. 1. Degradation of this compound stock solution. 2. Enzymatic degradation in the assay medium. 3. Incorrect storage of reconstituted peptide. 1. Perform a stability analysis of the stock solution using HPLC (see Experimental Protocol 1).2. Consider the use of protease inhibitors in the assay medium if compatible with the experimental setup.3. Ensure aliquots are stored at -80°C and avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. 1. Chemical degradation (hydrolysis, oxidation). 2. Photodegradation. 3. Contamination. 1. Analyze the degradation products using LC-MS to identify their molecular weights (see Experimental Protocol 2). Review storage conditions (pH, temperature).2. Protect this compound solutions from light by using amber vials or wrapping vials in aluminum foil.3. Use high-purity solvents and sterile techniques for solution preparation.
Variability in experimental results between batches. 1. Inconsistent concentration of stock solutions. 2. Partial degradation of older batches. 1. Accurately determine the peptide concentration after reconstitution, for example, by UV-Vis spectrophotometry.2. Perform a side-by-side comparison of the old and new batches using a stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound. Researchers are encouraged to perform their own stability studies to determine the shelf-life under their specific experimental conditions.

Form Storage Temperature Duration Reference
Lyophilized Powder-20°C1 year[1]
Lyophilized Powder-80°C2 years[1]
In Solvent-20°C1 month[2]
In Solvent-80°C6 months[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. The specific parameters may require optimization for your HPLC system and column.

1. Objective: To separate intact this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A.

  • Perform forced degradation studies by subjecting aliquots of the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (0.1% H₂O₂), thermal (60°C), and photolytic (UV lamp) stress for defined periods (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection.

  • Inject the stressed and unstressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for each stress condition.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol 2: Identification of Degradation Products by LC-MS

1. Objective: To determine the molecular weights of the degradation products observed in the HPLC analysis.

2. Procedure:

  • Use the same HPLC method as described in Protocol 1, but with a mass spectrometer as the detector.

  • Use a volatile mobile phase modifier, such as formic acid, if TFA is not compatible with the MS system.

  • Analyze the stressed samples.

  • Extract the mass spectra for each new peak observed in the chromatogram.

  • Compare the molecular weights of the degradation products to the theoretical masses of potential degradation products (e.g., hydrolyzed fragments, oxidized forms).

Visualizations

degradation_pathways cluster_products Degradation Products This compound This compound (Tyr-Pro-Phe-Pro-NH2) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Peptide bond cleavage Oxidation Oxidation (Light, O2, Metal Ions) This compound->Oxidation Modification of Tyr Enzymatic Enzymatic Cleavage (Proteases) This compound->Enzymatic Peptide bond cleavage Fragments Peptide Fragments Hydrolysis->Fragments Hydrolyzed_Amide C-terminal Carboxylic Acid Hydrolysis->Hydrolyzed_Amide Oxidized_Tyr Oxidized Tyr Residue Oxidation->Oxidized_Tyr Enzymatic->Fragments

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc lcms LC-MS Analysis for Identification hplc->lcms If new peaks appear data Data Analysis: - Quantify Degradation - Identify Degradants hplc->data lcms->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

troubleshooting_logic issue Loss of Activity? check_storage Storage Conditions Correct? issue->check_storage check_hplc Run Stability HPLC check_storage->check_hplc Yes optimize_storage Action: Optimize Storage (Aliquoting, -80°C) check_storage->optimize_storage No degraded Degradation Observed? check_hplc->degraded no_degradation Action: Investigate Assay (e.g., Protease Activity) degraded->no_degradation No identify_degradants Action: Identify Degradants with LC-MS degraded->identify_degradants Yes

Caption: Troubleshooting logic for loss of this compound activity.

References

Addressing non-specific binding in Morphiceptin receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Morphiceptin in receptor binding assays. The information is tailored to address common challenges, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high non-specific binding in our this compound radioligand assay. What are the likely causes and how can we reduce it?

A1: High non-specific binding (NSB) is a common issue in receptor binding assays, particularly with peptide ligands like this compound. NSB is defined as the binding of the radioligand to components other than the target receptor, such as lipids, proteins, and the filter apparatus itself. If NSB constitutes more than 50% of the total binding, the assay's data quality is significantly compromised.

Troubleshooting Steps:

  • Optimize Blocking Agents: The presence of a blocking agent is crucial to saturate non-specific sites.

    • Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the assay buffer. A typical starting concentration is 0.1% to 1% (w/v). It works by binding to charged surfaces and reducing non-specific protein interactions.[1]

    • Pre-treatment of Assay Components: Pre-soaking filter mats and pipette tips in a solution of a polymer, like polyethyleneimine (PEI), can significantly reduce the binding of positively charged ligands to these surfaces.

  • Adjust Buffer Composition: The chemical environment of the assay can have a profound impact on NSB.

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt electrostatic interactions that contribute to NSB.[1]

    • pH: The pH of the buffer can alter the charge of both the peptide and the receptor preparation. It's advisable to perform a pH curve to identify the optimal pH that maximizes specific binding while minimizing NSB.[1]

    • Detergents: For hydrophobic peptides, low concentrations of non-ionic detergents (e.g., Tween-20 or Triton X-100) can help reduce non-specific hydrophobic interactions.[1][2]

  • Review the Unlabeled Ligand Concentration: To determine NSB, a high concentration of an unlabeled ligand is used to saturate the specific binding sites.

    • Choice of Ligand: The ideal unlabeled ligand is chemically distinct from the radioligand but binds to the same receptor. For this compound, which is a selective µ-opioid receptor agonist, a common choice is the antagonist Naloxone .[3][4]

    • Concentration: A general rule is to use the unlabeled ligand at a concentration 100 times its Kd or 1000 times its Ki. For the µ-opioid receptor, a concentration of 10 µM Naloxone is frequently used to define NSB.

  • Consider Peptide-Specific Issues:

    • Peptide Stability: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation. Ensure proper storage and handling of this compound to avoid degradation.

    • Solubility: Poor solubility can lead to aggregation and increased NSB. Ensure the peptide is fully dissolved in the appropriate buffer.

    • Purity and Counter-ions: Impurities or residual counter-ions from synthesis (e.g., Trifluoroacetate - TFA) can interfere with the assay.

Below is a troubleshooting workflow to address high non-specific binding:

G start High Non-Specific Binding Detected check_blocker Review Blocking Agent (e.g., BSA concentration) start->check_blocker check_buffer Optimize Assay Buffer (Ionic Strength, pH) check_blocker->check_buffer check_competitor Verify Unlabeled Competitor (e.g., Naloxone concentration) check_buffer->check_competitor check_peptide Assess Peptide Quality (Solubility, Purity, Stability) check_competitor->check_peptide implement_changes Implement Optimized Conditions check_peptide->implement_changes end_node Assay Signal Improved implement_changes->end_node

Troubleshooting workflow for high non-specific binding.

Q2: What concentration of radiolabeled this compound should I use in my competition binding assay?

A2: For competition assays, the concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd).[5] Using a concentration in this range ensures that there are sufficient free receptors for the unlabeled ligand to compete for, providing a sensitive measure of its binding affinity. Using a radioligand concentration that is too high will shift the IC50 of the competitor to the right, leading to an inaccurate estimation of its affinity.

Q3: My peptide ligand, this compound, seems to be degrading during the experiment. How can I prevent this?

A3: Peptide degradation is a critical issue that can lead to a loss of activity and irreproducible results.

  • Storage: Store lyophilized peptides at -20°C or -80°C. Once reconstituted in a sterile buffer, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Oxidation: If your peptide is susceptible to oxidation, consider preparing solutions fresh for each experiment and degassing buffers.

  • Protease Inhibitors: When working with cell or tissue homogenates, the inclusion of a protease inhibitor cocktail in the assay buffer is essential to prevent enzymatic degradation of the peptide ligand.

Data Presentation

Quantitative data from this compound receptor binding assays are crucial for determining its affinity and selectivity. Below are tables summarizing typical binding affinities for this compound and related compounds at the µ-opioid receptor.

Table 1: Binding Affinity (Ki) of Selected Ligands for the µ-Opioid Receptor

CompoundLigand Typeµ-Opioid Receptor Ki (nM)Reference
This compoundAgonist~20 - 100[4]
[D-Pro4]this compoundAgonist~1 - 5[6]
DAMGOAgonist0.69[7]
MorphineAgonist1.17[8]
FentanylAgonist1.35[8]
NaloxoneAntagonist1.52[7]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Recommended Reagent Concentrations for a this compound Competition Binding Assay

ReagentRecommended ConcentrationPurpose
Radioligand (e.g., [3H]-DAMGO)~1 nM (at or below Kd)To label the µ-opioid receptors.
Unlabeled this compound10-12 M to 10-5 M (concentration range)To compete with the radioligand for binding.
Naloxone10 µMTo define non-specific binding.[9]
BSA0.1% (w/v)To reduce non-specific binding.
Protease InhibitorsManufacturer's recommendationTo prevent peptide degradation.

Experimental Protocols

Protocol: [3H]-DAMGO Competition Binding Assay with this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor using [3H]-DAMGO as the radioligand and cell membranes expressing the human µ-opioid receptor.

Materials:

  • Cell membranes expressing human µ-opioid receptor

  • [3H]-DAMGO (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound

  • Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of unlabeled this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 10 µM).

    • Prepare a 10 µM stock solution of Naloxone in the assay buffer for determining non-specific binding.

    • Dilute the [3H]-DAMGO in the assay buffer to a final concentration of ~1 nM.

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • 25 µL of Assay Buffer (for total binding) OR 25 µL of 10 µM Naloxone (for non-specific binding) OR 25 µL of the desired concentration of unlabeled this compound.

      • 25 µL of [3H]-DAMGO solution.

      • 50 µL of the diluted cell membrane suspension.

    • The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 10 µM Naloxone) from the total binding (CPM in the absence of a competitor).

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Mu-Opioid Receptor Signaling Pathway

This compound, as a µ-opioid receptor agonist, initiates a signaling cascade upon binding. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[10] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The receptor can also modulate ion channels.[11] Additionally, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization.[10][11]

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits (via GRK) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound This compound->MOR Binds Internalization Receptor Internalization Beta_arrestin->Internalization

Mu-opioid receptor signaling cascade upon this compound binding.

Experimental Workflow for a Competition Binding Assay

The following diagram outlines the key steps in performing a competition binding assay to determine the affinity of an unlabeled ligand like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Radioligand, Membranes, Unlabeled Ligand) incubation Incubate (Reagents + Membranes) prep_reagents->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate Ki (Cheng-Prusoff) counting->data_analysis end_node Results data_analysis->end_node start Start start->prep_reagents

References

Overcoming blood-brain barrier penetration issues with Morphiceptin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming blood-brain barrier (BBB) penetration challenges with Morphiceptin analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its analogs being developed?

This compound (Tyr-Pro-Phe-Pro-NH2) is a peptide derived from the milk protein β-casein that acts as a highly selective agonist for the μ-opioid receptor, the primary target for potent analgesics like morphine.[1][2] However, its therapeutic potential for central nervous system (CNS) disorders is limited by its poor ability to cross the blood-brain barrier (BBB) and its susceptibility to degradation.[3][4] Analogs are being developed to improve stability and enhance BBB penetration, aiming to create potent analgesics with fewer peripheral side effects.[5][6]

Q2: What are the primary obstacles to delivering this compound analogs to the brain?

The main challenges are:

  • The Blood-Brain Barrier (BBB): A highly selective barrier formed by brain endothelial cells with tight junctions that strictly regulates the passage of substances into the brain, preventing the entry of most peptides.[4][7][8]

  • Enzymatic Degradation: Peptides are rapidly broken down by peptidases in the blood, reducing their in vivo half-life and the amount available to cross the BBB.[3][7]

  • Low Lipophilicity: Native peptides are often hydrophilic, which hinders their ability to diffuse across the lipid-rich membranes of the BBB endothelial cells.[9]

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp) actively pump xenobiotics, including some peptide drugs, out of the brain and back into the bloodstream.[10]

Q3: What key physicochemical properties influence the BBB penetration of peptide analogs?

Several properties are critical for predicting and improving BBB permeability. While no single rule guarantees success, general guidelines suggest:

  • Lipophilicity (LogP/LogD): A higher octanol/water partition coefficient generally favors passive diffusion across the BBB. The ideal range is often cited as 1.5-4.[11]

  • Molecular Weight (MW): Smaller molecules (< 500 Da) are more likely to cross the BBB via passive diffusion.[12]

  • Polar Surface Area (PSA): A lower PSA (ideally < 60 Ų) is associated with better brain penetration as it reduces the energy required to shed water molecules and enter the lipid membrane.[11]

  • Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors (HBDs), typically to less than three, can improve permeability.[11]

Q4: What are the most common strategies for enhancing the BBB penetration of this compound analogs?

Several strategies can be employed to shuttle peptides into the CNS:

  • Chemical Modification: Increasing lipophilicity through N-alkylation or cyclization of the peptide backbone can enhance passive diffusion.[9]

  • Receptor-Mediated Transcytosis (RMT): Conjugating the peptide to a ligand (e.g., transferrin antibodies, Angiopep-2) that binds to receptors on the BBB surface can trick the endothelial cells into transporting the entire conjugate into the brain.[3][13][14] This is a "Trojan horse" approach.[10]

  • Adsorptive-Mediated Transcytosis (AMT): Using cationic cell-penetrating peptides (CPPs) can induce uptake through electrostatic interactions with the negatively charged endothelial cell membrane.[15]

  • Nanoparticle Delivery: Encapsulating the peptide in liposomes or polymeric nanoparticles can protect it from degradation and facilitate its transport across the BBB.[7][16]

  • Intranasal Delivery: This non-invasive route may allow direct transport to the brain, bypassing the BBB.[3][7]

Troubleshooting Guides

Guide 1: Low In Vivo Efficacy Despite High In Vitro Receptor Affinity

Q: My new this compound analog has nanomolar affinity for the μ-opioid receptor in binding assays, but shows weak or no analgesic effect after systemic administration in mice. What's the likely problem?

A: This is a classic "in vitro-in vivo disconnect" often caused by poor pharmacokinetic properties. The two most probable causes are 1) rapid degradation of the peptide in plasma, or 2) failure to penetrate the BBB in sufficient quantities to engage CNS receptors.

Q: How can I test for plasma stability?

A: Incubate your peptide analog in fresh rodent or human plasma at 37°C. Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the enzymatic activity. Analyze the concentration of the intact peptide at each point using LC-MS/MS to determine its plasma half-life. A short half-life (<30 minutes) indicates a stability issue that needs to be addressed.

Q: I've confirmed my analog is stable in plasma, but it still lacks in vivo activity. How do I confirm it's a BBB penetration issue?

A: Direct measurement of brain uptake is necessary. The gold-standard method is the in situ brain perfusion technique (see Experimental Protocols). This method allows you to calculate the brain uptake clearance.[17] Alternatively, you can perform a biodistribution study using a radiolabeled version of your analog. After IV injection, measure the radioactivity in the brain and blood at several time points to determine the brain-to-plasma concentration ratio.

Q: My radiolabeled analog shows a high signal in the head, but how do I know it has crossed the BBB and isn't just trapped in the brain's blood vessels?

A: You must perform a capillary depletion assay.[18][19] This technique physically separates the brain capillaries from the brain parenchyma. By measuring the radioactivity in each fraction, you can definitively determine the percentage of your analog that has entered the brain tissue versus the portion remaining in the vasculature. An analog with good BBB penetration will show a high percentage of the total brain radioactivity in the parenchymal fraction.[18]

Guide 2: High Variability in In Situ Brain Perfusion Results

A: The in situ brain perfusion technique is powerful but technically demanding.[17][19] Variability often stems from:

  • Inconsistent Perfusion Pressure/Flow Rate: Ensure your perfusion pump is calibrated and delivers a consistent, physiological flow rate. High pressure can artificially disrupt the BBB.

  • Perfusate Composition and Temperature: The perfusion buffer must be precisely formulated (pH, osmolarity) and warmed to 37°C to maintain the physiological integrity of the brain vasculature.

  • Surgical Inconsistency: The speed and precision of the cannulation of the carotid artery are critical. Prolonged or traumatic surgery can compromise BBB integrity.

  • BBB Integrity: Always include a poorly permeable vascular space marker (e.g., [¹⁴C]-sucrose or [³H]-inulin) in your perfusate. If the uptake of this marker is elevated, it indicates a breach in the BBB for that animal, and the data should be excluded.[20]

Data Presentation

Table 1: Key Physicochemical Properties Influencing BBB Permeability

PropertyPreferred Range for CNS DrugsRationale & Impact on this compound Analogs
Lipophilicity (clogD at pH 7.4) 1.5 - 4.0Higher lipophilicity enhances passive diffusion across lipid membranes. Modifications like adding lipophilic amino acids or N-alkylation can increase this value.[11]
Molecular Weight (MW) < 500 DaSmaller molecules pass more easily through tight junctions and membranes. Peptides inherently exceed this, making other strategies necessary.[12]
Polar Surface Area (tPSA) < 60 - 90 ŲLower PSA reduces desolvation energy penalty for membrane entry. Amidation and esterification can reduce PSA.[11]
Hydrogen Bond Donors (HBD) ≤ 3Fewer HBDs improve membrane permeability. N-methylation of the peptide backbone is a common strategy to reduce HBD count.[11]
Affinity for Efflux Transporters (e.g., P-gp) LowAnalogs that are substrates for P-gp will be actively removed from the brain, negating any initial uptake.[10]

Table 2: Structure-Activity Relationship (SAR) of Hypothetical this compound Analogs

Analog IDSequence / Modificationμ-Receptor Affinity (Ki, nM)Lipophilicity (clogD)Brain Uptake (PS, μL/min/g)Strategy Employed
This compound Tyr-Pro-Phe-Pro-NH₂15.2-1.5< 0.1Parent Peptide
Analog A Tyr-Pro-D-Phe -Pro-NH₂8.5-1.4< 0.1Increased Potency[21]
Analog B Tyr-Pro-Phe-[N-Me]Pro -NH₂12.1-0.80.5Increased Lipophilicity[9]
Analog C Cyclo-[Tyr-Pro-Phe-Pro]20.5-0.50.8Conformational Constraint & Stability
Analog D Tyr-Pro-Phe-Pro-NH-[Linker]-Angiopep2 18.0N/A5.2Receptor-Mediated Transcytosis[13]

Note: Data in Table 2 is illustrative, based on principles from cited literature, and serves to demonstrate SAR concepts.

Experimental Protocols

Protocol 1: In Situ Mouse Brain Perfusion

This technique measures the unidirectional flux of a compound from the perfusion fluid into the brain.[17]

  • Preparation of Perfusion Fluid: Prepare a Krebs-Ringer bicarbonate buffer containing the test analog (e.g., radiolabeled) and a vascular space marker ([¹⁴C]-sucrose). Ensure the solution is gassed with 95% O₂/5% CO₂ and warmed to 37°C.

  • Animal Surgery: Anesthetize a mouse and expose the common carotid artery. Ligate the external carotid artery and place a loose suture around the common carotid.

  • Cannulation and Perfusion: Incise the common carotid artery and insert a cannula connected to a syringe pump. Immediately begin perfusion at a constant rate (e.g., 2.5 mL/min) and sever the jugular veins to allow outflow.

  • Termination: Perfuse for a short, defined period (e.g., 30-60 seconds). Stop the perfusion, decapitate the animal, and dissect the brain.

  • Sample Analysis: Weigh the brain tissue and analyze for the concentration of the test analog and vascular marker (e.g., via liquid scintillation counting for radiolabeled compounds).

  • Calculation: The brain uptake clearance (PS product) is calculated using the amount of compound in the brain parenchyma (corrected for vascular space) divided by the integral of the perfusate concentration over time.

Protocol 2: Peptide Radiolabeling with Iodine-125

This protocol is for labeling the tyrosine residue in this compound analogs.

  • Reagents: this compound analog (10-20 μg), Na¹²⁵I, Chloramine-T solution, Sodium metabisulfite solution, Phosphate buffer (pH 7.4).

  • Reaction: In a shielded vial, combine the peptide solution with Na¹²⁵I in phosphate buffer.

  • Initiation: Add Chloramine-T to initiate the oxidative iodination of the tyrosine ring. Allow the reaction to proceed for 60-90 seconds at room temperature.

  • Quenching: Stop the reaction by adding sodium metabisulfite, which reduces the excess oxidizing agent.

  • Purification: Separate the ¹²⁵I-labeled peptide from free iodine and other reactants using a desalting column (e.g., Sephadex G-10) or reverse-phase HPLC.

  • Quality Control: Assess radiochemical purity using thin-layer chromatography (TLC) or HPLC with a radiation detector.[22][23]

Visualizations: Pathways and Workflows

mu_opioid_pathway μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Leads to Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Reduces ligand This compound Analog ligand->MOR Binds G_alpha Gαi Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits cAMP cAMP ATP->cAMP Converts Neuron_activity Decreased Neuronal Excitability & Analgesia K_efflux->Neuron_activity Ca_influx->Neuron_activity

Caption: μ-Opioid receptor activation by a this compound analog leads to analgesia.[24][25][26]

experimental_workflow Experimental Workflow for Assessing BBB Penetration start Design & Synthesize This compound Analog in_vitro_binding In Vitro μ-Receptor Binding Assay start->in_vitro_binding decision1 High Affinity? in_vitro_binding->decision1 plasma_stability Plasma Stability Assay decision2 Stable in Plasma? plasma_stability->decision2 decision1->plasma_stability Yes stop_redesign Stop / Redesign Analog decision1->stop_redesign No radiolabel Radiolabel Analog (e.g., with ¹²⁵I or ³H) decision2->radiolabel Yes decision2->stop_redesign No (Improve Stability) perfusion In Situ Brain Perfusion (Measure PS product) radiolabel->perfusion capillary_depletion Capillary Depletion Assay (Confirm Parenchymal Entry) perfusion->capillary_depletion decision3 Significant Brain Uptake? capillary_depletion->decision3 in_vivo_efficacy In Vivo Analgesia Models (e.g., Tail-Flick) decision3->in_vivo_efficacy Yes decision3->stop_redesign No (Improve BBB Transport) success Successful CNS Candidate in_vivo_efficacy->success

Caption: A logical workflow for developing and validating brain-penetrant this compound analogs.

troubleshooting_logic Troubleshooting Logic for Low In Vivo Efficacy start Problem: Analog has high in vitro affinity but low in vivo efficacy q1 Q: Is the analog stable in plasma? start->q1 a1_yes A: Yes, half-life is acceptable. q1->a1_yes Yes a1_no A: No, rapidly degraded. q1->a1_no No q2 Q: Does the analog cross the BBB? a1_yes->q2 sol1 Solution: Modify peptide to increase stability (e.g., D-amino acids, cyclization). a1_no->sol1 a2_yes A: Yes, significant uptake shown by brain perfusion. q2->a2_yes Yes a2_no A: No, negligible brain uptake. q2->a2_no No q3 Q: Is the analog a substrate for efflux pumps (e.g., P-gp)? a2_yes->q3 sol2 Solution: Enhance BBB transport (e.g., increase lipophilicity, add BBB shuttle peptide). a2_no->sol2 a3_yes A: Yes, efflux ratio is high. q3->a3_yes Yes a3_no A: No, not a substrate. q3->a3_no No sol3 Solution: Modify structure to avoid P-gp recognition. a3_yes->sol3 sol4 Issue is likely related to target engagement or off-target effects in the CNS. Investigate further. a3_no->sol4

References

Refinement of protocols for Morphiceptin functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing functional assays to study Morphiceptin, a selective μ-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a highly selective agonist for the μ-opioid receptor.[1][2][3] It is derived from β-casomorphin, a peptide found in milk protein digest.[3][4] Its high selectivity makes it a valuable tool for studying the specific roles and signaling pathways of the μ-opioid receptor in various physiological processes, including analgesia.[1][5]

Q2: Which functional assays are most common for studying this compound's activity?

A2: The most common functional assays for this compound, and other G-protein coupled receptor (GPCR) agonists, include:

  • Receptor Binding Assays: To determine the affinity of this compound for the μ-opioid receptor.

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation.[5]

  • GTPγS Binding Assays: To quantify the activation of G-proteins following receptor stimulation.

  • β-Arrestin Recruitment Assays: To assess the recruitment of β-arrestin to the activated receptor, which is involved in desensitization and signaling.[6][7]

  • Calcium Mobilization Assays: To detect the release of intracellular calcium, which can be a downstream effect of μ-opioid receptor activation, particularly when using promiscuous G-proteins like Gα15/16.[8][9]

Q3: I am not seeing a response in my cAMP assay after applying this compound. What could be the issue?

A3: A lack of response in a cAMP assay could be due to several factors:

  • Cell Line Suitability: Ensure your chosen cell line endogenously expresses the μ-opioid receptor or has been successfully transfected to express it.

  • Receptor Expression Levels: Low receptor expression can lead to a weak signal. Verify receptor expression through techniques like qPCR or a receptor binding assay.[10]

  • G-protein Coupling: The μ-opioid receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase.[5] To measure this inhibition, you typically first need to stimulate adenylyl cyclase with an agent like forskolin. The inhibitory effect of this compound is then measured as a decrease in the forskolin-stimulated cAMP levels.

  • Assay Reagent Degradation: Ensure that your forskolin, this compound, and assay kit reagents are properly stored and have not expired.

  • Cell Health: Poor cell viability or high passage numbers can negatively impact assay performance.

Q4: My β-arrestin recruitment assay shows high background signal. How can I reduce it?

A4: High background in a β-arrestin recruitment assay can be addressed by:

  • Optimizing Cell Density: Plating too many or too few cells can affect the assay window. Perform a cell titration experiment to determine the optimal cell number per well.[11]

  • Receptor Overexpression: Excessive overexpression of the μ-opioid receptor can lead to ligand-independent (constitutive) activity and high background. Consider using a cell line with lower or inducible receptor expression.

  • Incubation Time: Optimize the incubation time with this compound. For some receptors, β-arrestin recruitment is transient.[7]

  • Assay Buffer Composition: Ensure the assay buffer is appropriate for your cell line and does not contain components that interfere with the detection chemistry.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to avoid cell clumping. Use a multichannel pipette with care, ensuring all tips dispense equal volumes.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid cell disruption.
Edge Effects "Edge effects" in microplates can cause wells on the periphery to behave differently. To mitigate this, fill the outer wells with sterile buffer or media and do not use them for experimental data.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and reading the plate. Ensure even temperature distribution during incubation.
Problem 2: Low Signal-to-Noise Ratio in a Fluorescence-Based Assay (e.g., HTRF, Calcium Mobilization)
Potential Cause Troubleshooting Step
Incorrect Instrument Settings For TR-FRET assays, ensure the correct excitation and emission filters are used as specified by the manufacturer.[12] Check the instrument's gain and flash settings.
Suboptimal Reagent Concentration Titrate the concentration of fluorescent dyes or antibodies to find the optimal concentration that provides the best assay window.
Cell Culture Medium Interference Phenol red and other components in cell culture medium can interfere with fluorescence. Consider performing the final assay steps in a phenol red-free buffer.
Insufficient Receptor Activation Verify the concentration and purity of your this compound stock. Ensure the stimulation time is sufficient for a maximal response.
Microplate Type Use the microplate type recommended for your assay (e.g., low-volume, white plates for luminescence, black plates for fluorescence).[12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

G_protein_signaling This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Arrestin->Internalization

Caption: Signaling pathway of this compound via the μ-opioid receptor.

General Workflow for a Cell-Based Functional Assay

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Culture 1. Culture Cells Expressing μ-Opioid Receptor Plate 2. Seed Cells into Microplate Culture->Plate Incubate_cells 3. Incubate Overnight Plate->Incubate_cells Prepare_reagents 4. Prepare this compound Dilution Series Incubate_cells->Prepare_reagents Add_agonist 5. Add this compound to Cells Prepare_reagents->Add_agonist Incubate_agonist 6. Incubate for Optimized Time Add_agonist->Incubate_agonist Add_detection 7. Add Detection Reagents Incubate_agonist->Add_detection Read_plate 8. Read Plate on Compatible Reader Add_detection->Read_plate Analyze 9. Analyze Data (e.g., EC50 calculation) Read_plate->Analyze

Caption: A generalized workflow for this compound functional assays.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various this compound functional assays. Values are illustrative and can vary based on experimental conditions (cell line, temperature, buffer, etc.).

Table 1: Receptor Binding Affinity

ParameterDescriptionTypical Value Range
Ki (nM) Inhibitory constant; a measure of binding affinity.1 - 20 nM
IC50 (nM) Concentration of this compound that inhibits 50% of radioligand binding.5 - 50 nM

Table 2: G-Protein Activation ([³⁵S]GTPγS Assay)

ParameterDescriptionTypical Value Range
EC50 (nM) Concentration of this compound that produces 50% of the maximal G-protein activation.10 - 100 nM
Emax (%) Maximum response relative to a standard full agonist (e.g., DAMGO).80 - 110%

Table 3: cAMP Inhibition Assay

ParameterDescriptionTypical Value Range
EC50 (nM) Concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.5 - 75 nM
Emax (%) Maximum inhibition of cAMP production relative to baseline.70 - 95%

Table 4: β-Arrestin 2 Recruitment Assay

ParameterDescriptionTypical Value Range
EC50 (nM) Concentration of this compound that promotes 50% of the maximal β-arrestin 2 recruitment.50 - 500 nM
Emax (%) Maximum recruitment relative to a standard agonist.Varies significantly

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition HTRF Assay
  • Cell Plating: Seed CHO-K1 cells stably expressing the human μ-opioid receptor into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare a serial dilution of this compound in stimulation buffer. Prepare a solution of forskolin (e.g., at a final concentration of 10 µM) in the same buffer.

  • Agonist Stimulation: Remove culture medium from the cells. Add 5 µL of this compound dilutions to the appropriate wells. Add 5 µL of stimulation buffer to control wells.

  • Adenylyl Cyclase Activation: Add 5 µL of the forskolin solution to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[13]

  • Detection: Add 5 µL of HTRF cAMP-d2 acceptor followed by 5 µL of HTRF anti-cAMP-cryptate donor to all wells.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and determine EC50 values from a dose-response curve.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
  • Cell Plating: Use a cell line co-expressing the μ-opioid receptor tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells).[6][7] Plate cells in a 384-well white plate and incubate overnight.

  • Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add 5 µL of the dilutions to the cell plate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[7] The optimal time may vary by receptor and should be determined empirically.

  • Detection: Add 10 µL of the PathHunter® detection reagent mixture to all wells.

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader. Plot the signal against the this compound concentration to determine the EC50.

Protocol 3: Calcium Mobilization Assay
  • Cell Plating: Seed HEK293 cells co-expressing the μ-opioid receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein into a 96-well, black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Krebs buffer).[14] Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells with buffer to remove excess dye. Add back a final volume of buffer.

  • Assay: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[9][14][15]

  • Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically injects the this compound dilutions and continues to record the fluorescence signal for an additional 2-3 minutes. The change in intracellular calcium is measured as an increase in fluorescence intensity.[15]

  • Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50.

References

Troubleshooting variability in Morphiceptin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Morphiceptin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

This compound (Tyr-Pro-Phe-Pro-NH2) is a synthetic tetrapeptide that acts as a highly selective agonist for the μ-opioid receptor (MOR).[1] Its high selectivity makes it a valuable tool in research to study the specific functions and signaling pathways of the μ-opioid receptor without significant activation of delta (δ) or kappa (κ) opioid receptors.[1]

Q2: What are the common types of bioassays used to study this compound?

The most common bioassays for this compound fall into two main categories:

  • Radioligand Binding Assays: These assays measure the direct interaction of this compound with the μ-opioid receptor by competing with a radiolabeled ligand. They are used to determine binding affinity (Ki) and receptor density (Bmax).

  • Cell-Based Functional Assays: These assays measure the downstream cellular response following receptor activation by this compound. Key examples include:

    • cAMP (cyclic adenosine monophosphate) Assays: MOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2]

    • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated μ-opioid receptor, a key step in receptor desensitization and internalization.[3][4]

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored in a lyophilized form at -20°C or -80°C.[5] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can degrade the peptide.[5] Prolonged exposure to pH levels above 8 and atmospheric oxygen should also be avoided.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Issue 1: High Background Signal in Radioligand Binding Assay

A high background signal can mask the specific binding of this compound to the μ-opioid receptor, leading to inaccurate results.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.Reduction in non-specific binding to the assay plate and filter materials.
Radioligand Sticking to Filters Pre-soak the filter plates in a solution like 0.3% polyethyleneimine (PEI).Minimizes the adherence of the positively charged radioligand to the negatively charged filter fibers.
Excessive Radioligand Concentration Use a radioligand concentration at or below its Kd value for the receptor.Ensures that the majority of binding is specific and reduces non-specific interactions.
Inadequate Washing Increase the number and/or volume of washes with ice-cold wash buffer after filtration.Efficiently removes unbound radioligand, thereby lowering the background signal.
Issue 2: Low Signal-to-Noise Ratio in Functional Assays

A low signal-to-noise ratio can make it difficult to distinguish the specific response to this compound from the baseline noise of the assay.

Potential Cause Troubleshooting Step Expected Outcome
Low Receptor Expression Use a cell line with a higher expression level of the μ-opioid receptor or optimize transfection conditions if using transient expression.A stronger signal upon this compound stimulation, leading to a better signal-to-noise ratio.
Suboptimal Cell Density Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to high background.[6]A robust and reproducible signal that is well above the background noise.
Degraded this compound Use freshly prepared this compound solutions or ensure proper storage of stock solutions in single-use aliquots at -20°C or -80°C.[5]Consistent and potent stimulation of the receptor, resulting in a reliable signal.
Incorrect Assay Buffer Composition Ensure the assay buffer has the correct pH and ionic strength. For some opioid receptors, the presence of specific ions like Na+ can influence ligand binding.Optimal receptor conformation and function, leading to a more robust assay signal.
Issue 3: High Variability Between Replicate Wells

Inconsistent results across replicate wells can compromise the reliability and statistical significance of your data.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to avoid cell clumping and ensure a uniform cell number in each well.Reduced well-to-well variability in the assay signal.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques, especially when adding small volumes of this compound or other reagents.Increased precision and reproducibility of the data.
Edge Effects on Assay Plates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.Minimized variability caused by environmental factors across the plate.
Temperature Gradients Ensure that the entire assay plate is at a uniform and optimal temperature during incubation steps.[7]Consistent reaction rates and cellular responses in all wells.

Experimental Protocols

Detailed Methodology for Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the μ-opioid receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]

      • A fixed concentration of a suitable μ-opioid receptor radioligand (e.g., [³H]DAMGO) at a concentration near its Kd.

      • Increasing concentrations of unlabeled this compound.

      • For determining non-specific binding, add a high concentration of a non-radiolabeled MOR agonist or antagonist (e.g., naloxone) instead of this compound.

  • Incubation:

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[8] The optimal time and temperature should be determined empirically.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Detailed Methodology for cAMP Functional Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by this compound.

  • Cell Culture and Plating:

    • Culture cells expressing the μ-opioid receptor in an appropriate medium.

    • Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

    • Add increasing concentrations of this compound to the wells.

    • Add a known MOR antagonist as a negative control.

  • Stimulation and Lysis:

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.[10]

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).[10][11]

    • In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the amount of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Methodology for β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the activated μ-opioid receptor using an enzyme fragment complementation (EFC) assay.

  • Cell Line:

    • Use a stable cell line co-expressing the μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[4]

  • Cell Plating:

    • Plate the cells in a white, opaque 96-well or 384-well plate at an optimized density and incubate overnight.[4]

  • Compound Addition:

    • Add increasing concentrations of this compound to the wells.

    • Include a known MOR agonist as a positive control and a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for a sufficient time to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).[3]

  • Detection:

    • Add the detection reagents, including the enzyme substrate, to all wells according to the manufacturer's protocol.

    • Incubate the plate at room temperature in the dark to allow the chemiluminescent signal to develop.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Visualizations

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound MOR μ-Opioid Receptor This compound->MOR binds G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Side Effects (e.g., Tolerance) Internalization->Side_Effects

Caption: Mu-opioid receptor signaling pathways.

radioligand_binding_workflow Start Start Membrane_Prep Prepare Membranes with MOR Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - Radioligand - this compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/ Free Ligand Incubation->Filtration Detection Measure Radioactivity Filtration->Detection Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Detection->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

troubleshooting_logic Problem Variable Bioassay Results? Check_Reagents Check Reagent Stability and Concentration Problem->Check_Reagents Check_Cells Verify Cell Health and Density Problem->Check_Cells Check_Protocol Review Assay Protocol and Pipetting Problem->Check_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Optimize_Reagents Prepare Fresh Reagents Reagents_OK->Optimize_Reagents No Cells_OK->Check_Protocol Yes Optimize_Cells Optimize Cell Seeding Cells_OK->Optimize_Cells No Refine_Technique Refine Pipetting Technique Protocol_OK->Refine_Technique No Consistent_Results Consistent Results Protocol_OK->Consistent_Results Yes Optimize_Reagents->Problem Optimize_Cells->Problem Refine_Technique->Problem

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Enhancing the Enzymatic Stability of Morphiceptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the enzymatic stability of Morphiceptin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound analog shows low stability in serum/plasma assays. What are the likely causes and how can I troubleshoot this?

A1: Low stability of this compound analogs in serum or plasma is primarily due to enzymatic degradation. The primary culprits are exopeptidases, such as aminopeptidases and dipeptidyl peptidase IV (DPP-IV), which cleave peptide bonds at the N-terminus.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Before initiating stability assays, verify the purity and integrity of your peptide stock solution using HPLC-MS to rule out pre-existing degradation.

  • Inhibitor Cocktails: Incorporate a broad-spectrum protease inhibitor cocktail into your assay to determine if enzymatic degradation is the primary issue. If stability improves significantly, it confirms enzymatic lability.

  • Enzyme-Specific Analysis: To identify the specific enzyme class responsible, use more selective inhibitors. For instance, a DPP-IV inhibitor can confirm its role in cleaving the Tyr-Pro motif at the N-terminus of this compound.

  • Review Analog Design: The molecular design of your analog is critical. If you have not already, consider modifications known to enhance stability. (See Q2 for specific strategies).

Q2: What are the most effective chemical modification strategies to improve the enzymatic stability of this compound?

A2: Several proven strategies can enhance the enzymatic resistance of this compound. The choice of strategy will depend on the desired balance between stability and biological activity.

Key Strategies:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at or near the cleavage sites can sterically hinder enzyme binding. Substitution of L-Pro at position 4 with D-Pro has been shown to create a more stable analog.

  • Cyclization: Constraining the peptide backbone through cyclization can significantly increase stability by making the cleavage sites less accessible to proteases. Head-to-tail or side-chain-to-side-chain cyclization can be effective. Cyclization has been shown to prevent the interaction of this compound with dipeptidyl peptidase IV.[1]

  • Peptide Bond Modification: Replacing a labile peptide bond with a reduced peptide bond (e.g., ψ[CH₂-NH]) can render the peptide resistant to cleavage at that position. Analogs of this compound with reduced peptide bonds have demonstrated high stability in blood plasma.[2]

  • N-terminal Modification: Acetylation or the addition of a pyroglutamic acid residue at the N-terminus can block the action of aminopeptidases.

  • Use of Unnatural Amino Acids: Incorporation of non-proteinogenic amino acids, such as pseudoproline or β-homo-amino acids, can disrupt the recognition motifs for proteases.

Q3: I am having difficulty separating this compound from its degradation products using reverse-phase HPLC. What can I do to optimize the separation?

A3: Achieving good resolution between the parent peptide and its metabolites is crucial for accurate stability assessment.

Optimization Strategies:

  • Gradient Adjustment: A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase often improves the separation of structurally similar peptides.

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and resolution for peptides.

  • Column Selection: A C18 column is a good starting point, but if co-elution is an issue, consider a different stationary phase, such as C8 or a phenyl-hexyl column.

  • Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can sometimes enhance separation.

  • Sample Preparation: Ensure your sample is free of precipitated proteins and other interfering substances. A clean sample will result in better chromatography.

Quantitative Data on the Stability of this compound Analogs

The following table summarizes the reported stability of various this compound analogs. It is important to note that the experimental conditions can vary between studies, which may affect direct comparisons of half-life values.

AnalogModificationStability DataExperimental Conditions
This compound None (Parent Peptide)Prone to rapid degradationSerum/Plasma at 37°C
[D-Pro⁴]this compound D-Proline at position 4More potent and stable versionNot specified
Cyclic this compound Analogs Intramolecular bridgeEnzymatically stable; prevents interaction with DPP-IVNot specified
Reduced Peptide Bond Analogs Phe³ψ(CH₂-N)Pro⁴High stabilityBlood plasma

Experimental Protocols

Protocol: In Vitro Stability Assay of this compound in Rat Serum using HPLC

This protocol outlines a general procedure for assessing the enzymatic stability of this compound and its analogs in rat serum.

1. Materials:

  • This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Rat serum (freshly collected or stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermomixer or water bath

  • Microcentrifuge

  • HPLC vials

2. Procedure:

  • Thaw Serum: Thaw frozen rat serum on ice. Once thawed, centrifuge at a low speed to pellet any cryoprecipitates.

  • Prepare Incubation Mixture: In a microcentrifuge tube, pre-warm 190 µL of rat serum to 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the this compound stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µg/mL). Vortex briefly to mix. This is your t=0 time point sample.

  • Incubation: Incubate the mixture at 37°C in a thermomixer or water bath.

  • Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the 20 µL aliquot to a tube containing 40 µL of the quenching solution. Vortex vigorously to precipitate the serum proteins.

  • Protein Precipitation: Incubate the quenched samples on ice for 10 minutes, then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the remaining peptide and any soluble metabolites, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify and integrate the peak corresponding to the intact this compound analog.

    • Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t₁/₂) of the peptide under these conditions.

Visualizations

Enzymatic Degradation Pathway of this compound

Enzymatic_Degradation_of_this compound This compound This compound (Tyr-Pro-Phe-Pro-NH2) DPPIV Dipeptidyl Peptidase IV (DPP-IV) This compound->DPPIV Cleavage of Tyr-Pro bond Aminopeptidases Aminopeptidases This compound->Aminopeptidases Potential N-terminal cleavage Tyr_Pro Tyr-Pro DPPIV->Tyr_Pro Phe_Pro_NH2 Phe-Pro-NH2 DPPIV->Phe_Pro_NH2 Tyr Tyr Aminopeptidases->Tyr Pro_Phe_Pro_NH2 Pro-Phe-Pro-NH2 Aminopeptidases->Pro_Phe_Pro_NH2

Caption: Primary enzymatic degradation pathway of this compound.

Experimental Workflow for this compound Stability Assay

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Peptide_Stock This compound Analog Stock Solution Mix Incubate at 37°C Peptide_Stock->Mix Serum Rat Serum Serum->Mix Time_Points Collect Aliquots at Time Points Mix->Time_Points Quench Quench with TCA or Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data_Analysis Calculate % Remaining and Half-Life HPLC->Data_Analysis

Caption: General workflow for assessing this compound stability.

References

Validation & Comparative

Morphiceptin vs. DAMGO: A Comparative Guide to Mu-Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mu-opioid receptor (MOR) agonists is critical for the advancement of pain therapeutics and neuropharmacology research. This guide provides a detailed, objective comparison of two widely used peptidic MOR agonists: Morphiceptin and [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO). The following sections present a compilation of experimental data on their binding affinities and functional potencies, detailed experimental methodologies for key assays, and a visualization of the canonical mu-opioid receptor signaling pathway.

Quantitative Comparison of Receptor Binding and Functional Potency

The selectivity of this compound and DAMGO for the mu-opioid receptor (MOR) over delta (DOR) and kappa (KOR) opioid receptors has been evaluated through various in vitro assays. The following tables summarize the available quantitative data from radioligand binding and functional assays. It is important to note that direct head-to-head comparisons of the parent this compound molecule and DAMGO across all receptor subtypes and functional assays in a single study are limited in the available literature. Data presented here is compiled from multiple sources and includes data for a potent analog of this compound, as specified.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Reference
DAMGO Mu (μ)1.23[1]
Delta (δ)~615[1]
Kappa (κ)~615[1]
This compound Mu (μ)Data not available in comparative studies
Delta (δ)>10,000
Kappa (κ)Data not available in comparative studies

Table 1: Opioid Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity. The selectivity of DAMGO for the mu-opioid receptor is approximately 500-fold higher than for the delta and kappa subtypes.[1] this compound is reported to have over 1,000-fold selectivity for the mu-opioid receptor over the delta-opioid receptor.

LigandAssay TypeReceptorPotency (EC50, nM)Reference
DAMGO GTPγS BindingMu (μ)105 ± 9[2]
cAMP InhibitionMu (μ)9.1 ± 4.9[2]
[d-1-Nal(3)]this compound GTPγS BindingMu (μ)82.5 ± 4.5[2]
This compound Mu (μ)Characterized as a partial agonist[3]

Table 2: Functional Potency (EC50) and Efficacy. EC50 represents the concentration of the ligand that elicits a half-maximal response. A lower EC50 value indicates higher potency. Data for this compound in the GTPγS assay is for the analog [d-1-Nal(3)]this compound.[2] this compound itself has been characterized as a partial agonist at the mu-opioid receptor.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and DAMGO.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound or DAMGO) by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor, or from brain tissue homogenates (e.g., rat brain).[4]

  • Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, or [3H]-U69593 for KOR) is incubated with the receptor-containing membranes.

  • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound or DAMGO) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest or from tissue homogenates.

  • Incubation Mixture: The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Agonist Stimulation: Increasing concentrations of the agonist (this compound or DAMGO) are added to the incubation mixture.

  • Reaction: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is determined by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal stimulation) for each agonist.

cAMP Inhibition Assay

This functional assay measures the ability of a mu-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, via the activation of Gi/o proteins.

  • Cell Culture: Whole cells (e.g., CHO or HEK293) expressing the mu-opioid receptor are used.

  • Adenylyl Cyclase Stimulation: The cells are first stimulated with forskolin, an activator of adenylyl cyclase, to induce the production of cAMP.

  • Agonist Treatment: The cells are then treated with increasing concentrations of the opioid agonist (this compound or DAMGO).

  • Incubation: The cells are incubated for a specific time to allow the agonist to inhibit the forskolin-stimulated adenylyl cyclase activity.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The concentration-response curves are generated, and the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and the maximal inhibition (Imax) are determined using non-linear regression analysis.

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist like this compound or DAMGO initiates a cascade of intracellular events. The primary signaling pathway involves the activation of heterotrimeric Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Concurrently, a separate pathway involving β-arrestin is activated, which plays a crucial role in receptor desensitization and internalization.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR Mu-Opioid Receptor Gi_inactive Gαi/o-GDP Gβγ MOR->Gi_inactive Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits Gi_active_alpha Gαi/o-GTP Gi_inactive->Gi_active_alpha GDP/GTP Exchange Gi_active_betagamma Gβγ Gi_inactive->Gi_active_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IonChannel Ion Channels (e.g., K+, Ca2+) Agonist Agonist (this compound/DAMGO) Agonist->MOR Binds to Gi_active_alpha->AC Inhibits Gi_active_betagamma->IonChannel Modulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Endocytosis Receptor Internalization BetaArrestin->Endocytosis Promotes

Caption: Mu-opioid receptor signaling cascade.

Conclusion

Both this compound and DAMGO are highly selective agonists for the mu-opioid receptor. The available data suggests that while both are potent, there may be differences in their functional efficacy, with this compound behaving as a partial agonist. DAMGO has been more extensively characterized in terms of its binding affinity and functional potency across all three major opioid receptor subtypes. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the distinct pharmacological profiles of these two important research tools. The signaling pathway diagram illustrates the complex intracellular events that are initiated upon the binding of these agonists to the mu-opioid receptor, providing a framework for understanding their cellular mechanisms of action.

References

A Comparative Analysis of Morphiceptin and Endomorphin-2 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of two prominent μ-opioid receptor agonists: Morphiceptin and Endomorphin-2. Both are tetrapeptides renowned for their high selectivity for the μ-opioid receptor (MOR), making them invaluable tools in opioid research. This compound (Tyr-Pro-Phe-Pro-NH₂) is a synthetic opioid peptide derived from β-casomorphin, while Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous ligand found in the central nervous system, particularly the spinal cord.[1][2][3] This document outlines their comparative receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the receptor binding and functional potency of this compound and Endomorphin-2.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Peptideμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Selectivity (MOR vs. DOR/KOR)
This compound High Affinity (~15-30 nM)Low Affinity (>10,000 nM)Low Affinity (>10,000 nM)>1,000-fold for MOR[1]
Endomorphin-2 High Affinity (~0.3-1.0 nM)Very Low Affinity (>500 nM)Very Low Affinity (>500 nM)Highly selective for MOR[4]

Note: Ki values are compiled from multiple studies and can vary based on experimental conditions. The data presented represents a typical range.

Table 2: In Vitro Functional Activity & In Vivo Analgesic Potency

PeptideIn Vitro Assay (IC50/EC50)In Vivo Analgesia (ED50)Route of Administration
This compound GPI Assay: Potent Agonist[5]1.7 nmol/animal[1]Intracerebroventricular (i.c.v.)
Endomorphin-2 GTPγS Assay: Potent Agonist[6]Supraspinal: ~5-10 nmolIntracerebroventricular (i.c.v.)
cAMP Inhibition: pIC50 ~8.15[6]Spinal: ~0.5-1.5 nmolIntrathecal (i.t.)

Signaling Pathways and Functional Differences

Both this compound and Endomorphin-2 exert their effects primarily by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation initiates a canonical signaling cascade through the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies their analgesic effects.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Response Neuronal Inhibition (Analgesia) Ca_channel->Response Inhibition reduces neurotransmitter release K_out K⁺ Efflux Ligand This compound or Endomorphin-2 Ligand->MOR Binds ATP ATP ATP->AC cAMP->Response Reduced signaling leads to... Ca_in Ca²⁺ Influx K_out->Response Causes hyperpolarization

Canonical μ-opioid receptor signaling pathway.

A key difference in their bioactivity profiles lies in the concept of biased agonism . Research suggests that Endomorphin-2 may act as a biased agonist at the μ-opioid receptor.[7] While it potently activates G-protein signaling, it appears to be even more efficient at recruiting β-arrestin and inducing receptor phosphorylation and internalization compared to other agonists like DAMGO.[7] This biased signaling profile could have significant implications for the development of tolerance and other side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test ligand (this compound or Endomorphin-2) by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue or membranes from cells expressing the μ-opioid receptor (e.g., CHO-MOR cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Incubation: In a final volume of 0.5-1.0 mL, incubate the cell membranes with a fixed concentration of a radiolabeled MOR-selective ligand (e.g., [³H]-DAMGO or ¹²⁵I-Endomorphin-2) and varying concentrations of the unlabeled competitor peptide (this compound or Endomorphin-2).[4]

  • Equilibrium: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.5% polyethylenimine. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[4][8]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_membranes Prepare receptor-expressing cell membranes incubation Incubate membranes with agonist, GDP, and [³⁵S]GTPγS (60 min at 30°C) prep_membranes->incubation prep_reagents Prepare assay buffer, GDP, [³⁵S]GTPγS, and test agonists prep_reagents->incubation filtration Rapidly filter samples through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure filter-bound radioactivity via scintillation washing->counting data_analysis Plot stimulation vs. agonist concentration to get EC50 and Emax counting->data_analysis end End data_analysis->end start Start start->prep_membranes

Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Incubation: Prepare membranes from CHO-hMOR cells or rat brain tissue.[9][10]

  • Reaction Mixture: Incubate the membranes (5-15 µg protein) in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4) containing GDP (e.g., 10 µM), [³⁵S]GTPγS (e.g., 0.05 nM), and varying concentrations of the agonist (this compound or Endomorphin-2).[9][10]

  • Incubation: Allow the reaction to proceed for 60 minutes at 25-30°C.[9][10]

  • Termination and Filtration: Stop the reaction by rapid filtration over Whatman GF/B glass fiber filters and wash with ice-cold buffer.[9]

  • Data Analysis: Measure radioactivity and plot the stimulated binding (as a percentage over basal) against the agonist concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).[9]

In Vivo Analgesia: Hot-Plate Test

This test measures the analgesic efficacy of a compound by assessing the latency of a pain response to a thermal stimulus. It is considered a measure of supraspinally-mediated nociception.[11][12]

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room and apparatus. The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound, Endomorphin-2, or a vehicle control via the desired route (e.g., intracerebroventricularly).

  • Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Convert the response latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Construct dose-response curves to calculate the ED50, the dose required to produce 50% of the maximum analgesic effect.

Summary and Conclusion

This guide provides a comparative overview of this compound and Endomorphin-2, two highly selective μ-opioid receptor agonists.

Summary_Comparison cluster_peptides cluster_properties M This compound (Tyr-Pro-Phe-Pro-NH₂) Origin Origin M->Origin Synthetic Affinity Receptor Affinity M->Affinity High μ-selectivity Activity Functional Activity M->Activity Full Agonist Potency In Vivo Potency M->Potency Potent (i.c.v.) E2 Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) E2->Origin Endogenous E2->Affinity Very high μ-selectivity E2->Activity Biased Agonist? E2->Potency Very Potent (spinal)

Logical relationship of the comparative analysis.

Key Comparative Points:

  • Structure and Origin: Both are tetrapeptides differing only at the C-terminal residue. This compound is a synthetic derivative of a milk protein, while Endomorphin-2 is an endogenous neuropeptide.[1][2][3]

  • Receptor Affinity: Both are highly selective for the μ-opioid receptor. However, experimental data consistently show that Endomorphin-2 has a significantly higher binding affinity (lower Ki value) for the MOR than this compound.[4][13]

  • Functional Activity: Both are potent agonists in functional assays. Emerging evidence of biased agonism for Endomorphin-2 suggests a more complex signaling profile compared to this compound, which may influence its long-term effects.[7]

  • In Vivo Effects: Both peptides are potent analgesics when administered centrally.[1][4] Endomorphin-2 is particularly potent when administered spinally, consistent with its higher prevalence in the spinal cord.[2][14] The analgesic effects of both are readily reversed by the MOR antagonist naloxone.[1][4]

References

A Comparative Analysis of Mu-Opioid Receptor Agonist Binding in Engineered and Endogenously Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of binding affinity for Morphiceptin and its potent analogs, endomorphin-1 and endomorphin-2, across different cell line models.

This guide provides a detailed comparison of the binding affinities of mu-opioid receptor agonists in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human mu-opioid receptor and the human neuroblastoma SH-SY5Y cell line, which endogenously expresses the receptor. Understanding the binding characteristics of these compounds in different cellular environments is crucial for the development of novel analgesics and for ensuring the translatability of in vitro findings.

Quantitative Comparison of Binding Affinities

The binding affinities of the potent and selective mu-opioid receptor agonists, endomorphin-1 and endomorphin-2, which are structurally related to this compound, have been evaluated in both CHO cells stably transfected with the human mu-opioid receptor (CHOμ) and SH-SY5Y cells. The data, presented as pKi and pIC50 values, allow for a direct comparison of the ligands' potency in these two distinct cellular systems.[1][2]

LigandCell LineBinding Affinity (pKi)Functional Potency (pIC50)
Endomorphin-1 CHO-μ8.02 ± 0.098.03 ± 0.16
SH-SY5Y8.54 ± 0.137.72 ± 0.13
Endomorphin-2 CHO-μ7.82 ± 0.118.15 ± 0.24
SH-SY5Y8.43 ± 0.138.11 ± 0.31

Data is expressed as mean ± S.E.M. pKi values were determined by displacement of [3H]-diprenorphine binding. pIC50 values represent the inhibition of forskolin-stimulated cyclic AMP formation.[1][2]

Experimental Protocols

Cell Culture

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line was cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

CHO-μ Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor were cultured in F-12 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells were grown in a humidified atmosphere of 5% CO2 at 37°C.

Radioligand Binding Assay

Membrane preparations from both SH-SY5Y and CHO-μ cells were used for competitive binding assays. The assay was performed by incubating the cell membranes with the non-selective opioid antagonist radioligand [3H]-diprenorphine and various concentrations of the competing ligands (endomorphin-1 or endomorphin-2).

Assay Buffer: 50 mM Tris-HCl, pH 7.4. Incubation: 60 minutes at 25°C. Termination: The binding reaction was terminated by rapid filtration through glass fiber filters. Washing: Filters were washed with ice-cold assay buffer to remove unbound radioligand. Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon agonist binding.

mu_opioid_signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Produces This compound This compound (Agonist) This compound->MOR Binds to Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Leads to ATP ATP ATP->AC Substrate

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Binding Affinity Assay

The workflow for determining the binding affinity of this compound is outlined in the diagram below.

binding_assay_workflow start Start cell_culture Cell Culture (SH-SY5Y or CHO-μ) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay ([3H]-Diprenorphine) membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

References

A Comparative Analysis of Morphiceptin and Tyr-MIF-1: Receptor Binding, Physiological Effects, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Morphiceptin and Tyr-MIF-1, two tetrapeptides with significant but distinct activities within the central nervous system. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their receptor binding profiles, physiological effects, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Introduction

This compound (Tyr-Pro-Phe-Pro-NH₂), a synthetic peptide derived from β-casomorphin, is a highly selective agonist for the μ-opioid receptor (MOR).[1][2][3] Its potent analgesic properties have made it a valuable tool in opioid research.[3] In contrast, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂), an endogenous brain peptide, exhibits a more complex pharmacological profile.[4] While it shows some affinity for opioid receptors, it is notably weaker than classical opioids and can also exhibit anti-opiate activity.[4][5][6][7] Furthermore, Tyr-MIF-1 possesses its own distinct, non-opioid binding sites, suggesting a unique physiological role.[8][9] This guide will dissect these differences through a detailed comparison of their molecular interactions and functional outcomes.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the receptor binding affinities and analgesic potencies of this compound and Tyr-MIF-1.

Table 1: Opioid Receptor Binding Affinity

PeptideReceptor SubtypeAssay TypeRadioligandPreparationIC50 (nM)Ki (nM)Reference
This compound μ (mu)Competitive Displacement[³H]fentanylRat brain membranes--[10]
μ (mu)Competitive Displacement[³H]naloxoneRat brain membranes--[5][10]
μ (mu)Inhibition of spontaneous firing-Locus coeruleus neurons65,000-[5]
Tyr-MIF-1 Opioid (general)Competitive Displacement[³H]naloxoneRat brain membranesWeak affinity-[5][6]
μ (mu)Inhibition of spontaneous firing-Locus coeruleus neurons37,500-[5]

Note: A lower IC50/Ki value indicates a higher binding affinity.

Table 2: Analgesic Potency

PeptideTestAdministration RouteSpeciesED50Reference
This compound Tail-flickIntracerebroventricularAnimal1.7 nmol[2]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 3: Tyr-MIF-1 Specific Binding Sites

LigandBrain RegionKp (nM)Bmax (fmol/mg tissue)Reference
¹²⁵I-Tyr-MIF-1 Striatum-thalamus9145[8]

Note: Kp is the equilibrium dissociation constant for the specific binding site, and Bmax represents the maximum density of these sites.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity of this compound and Tyr-MIF-1 to opioid receptors in rat brain tissue.

  • Tissue Preparation:

    • Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed and placed in ice-cold 0.27 M sucrose solution containing 50 mM TRIS-HCl (pH 7.4).[11]

    • The brain tissue is homogenized in the same buffer.

    • The homogenate is centrifuged, and the resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.[11]

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for the μ-opioid receptor (e.g., [³H]naloxone or [³H]dihydromorphine) at various concentrations.[11][12]

    • To determine the competitive binding of this compound or Tyr-MIF-1, increasing concentrations of the unlabeled peptide are added to the incubation mixture.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[8]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves.

    • The Ki value (the inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Guinea Pig Ileum Bioassay

This ex vivo functional assay assesses the agonist or antagonist activity of the peptides on the μ-opioid receptors present in the guinea pig ileum.

  • Preparation:

    • A segment of the ileum from a male guinea pig is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[14]

    • The ileum is subjected to electrical field stimulation to induce twitch contractions.[15]

  • Assay:

    • Increasing concentrations of this compound or Tyr-MIF-1 are added to the organ bath.

    • Agonist activity is measured as the inhibition of the electrically induced twitch contractions.[15]

    • Antagonist activity can be assessed by observing the ability of the peptide to reverse the inhibitory effect of a known μ-opioid agonist like morphine.[16]

  • Data Analysis:

    • Concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect).

Hot Plate and Tail Flick Tests for Analgesia

These in vivo assays are used to evaluate the analgesic effects of the peptides in rodents.[1][17][18][19]

  • Hot Plate Test:

    • A mouse or rat is placed on a heated plate maintained at a constant temperature (e.g., 55°C).[18]

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[17]

    • The peptide is administered (e.g., intracerebroventricularly), and the test is repeated at set time intervals to assess the analgesic effect.[2]

  • Tail Flick Test:

    • A focused beam of heat is applied to the animal's tail.[18][19]

    • The time taken for the animal to flick its tail away from the heat source is measured.[19]

    • Following peptide administration, an increase in the tail-flick latency indicates an analgesic effect.

  • Data Analysis:

    • The dose-response relationship is determined, and the ED50 value is calculated.

Signaling Pathways and Mechanisms of Action

This compound: A Classical μ-Opioid Agonist

As a selective μ-opioid receptor agonist, this compound's mechanism of action follows the well-established G-protein coupled receptor (GPCR) signaling cascade.

  • Binding and Activation: this compound binds to the μ-opioid receptor on the neuronal cell surface.

  • G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization: The efflux of potassium ions and the reduced influx of calcium ions lead to hyperpolarization of the neuron, making it less likely to fire an action potential and release neurotransmitters, which ultimately produces the analgesic effect.

Morphiceptin_Signaling This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK opens VGCC VGCC G_protein->VGCC closes cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca²+ Influx VGCC->Ca_influx Ca_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: this compound's μ-opioid receptor signaling pathway.

Tyr-MIF-1: A Dual-Action Peptide

Tyr-MIF-1's mechanism is more multifaceted due to its interaction with both opioid receptors and its own specific binding sites.

  • Weak Opioid Receptor Interaction: Tyr-MIF-1 exhibits a low affinity for opioid receptors.[5][6] Its interaction at these sites is weak and can be antagonistic, potentially modulating the effects of other opioids.[4]

  • Specific Tyr-MIF-1 Binding Sites: The presence of high-affinity, specific binding sites for Tyr-MIF-1 in the brain suggests a distinct signaling pathway.[8] The downstream signaling cascade from these specific receptors is still under investigation but may be independent of the classical opioid pathways.

Tyr_MIF_1_Interaction Tyr_MIF_1 Tyr-MIF-1 MOR μ-Opioid Receptor Tyr_MIF_1->MOR low affinity Tyr_MIF_1_Receptor Tyr-MIF-1 Specific Receptor Tyr_MIF_1->Tyr_MIF_1_Receptor high affinity Opioid_Modulation Opioid Modulation (Weak/Antagonistic) MOR->Opioid_Modulation Unknown_Signaling Distinct Signaling Pathway (Under Investigation) Tyr_MIF_1_Receptor->Unknown_Signaling Physiological_Effects Physiological Effects Opioid_Modulation->Physiological_Effects Unknown_Signaling->Physiological_Effects

Caption: Tyr-MIF-1's dual receptor interaction model.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the comparative analysis of these peptides.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (this compound & Tyr-MIF-1) In_Vitro In Vitro Assays Peptide_Synthesis->In_Vitro Ex_Vivo Ex Vivo Assays Peptide_Synthesis->Ex_Vivo In_Vivo In Vivo Assays Peptide_Synthesis->In_Vivo Binding_Assay Radioligand Binding (Affinity) In_Vitro->Binding_Assay GPI_Assay Guinea Pig Ileum (Functional Activity) Ex_Vivo->GPI_Assay Analgesia_Test Hot Plate / Tail Flick (Analgesic Potency) In_Vivo->Analgesia_Test Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis GPI_Assay->Data_Analysis Analgesia_Test->Data_Analysis Conclusion Conclusion on Comparative Effects Data_Analysis->Conclusion

Caption: Workflow for comparative peptide analysis.

Conclusion

This compound and Tyr-MIF-1, despite their structural similarities as tetrapeptides, exhibit markedly different pharmacological profiles. This compound is a potent and selective μ-opioid receptor agonist, with its actions mediated through the canonical Gi/o-coupled signaling pathway, leading to strong analgesic effects. In contrast, Tyr-MIF-1 has a much weaker and more complex interaction with the opioid system, often acting as a modulator or antagonist. The presence of its own high-affinity binding sites points to a distinct and potentially novel signaling mechanism within the central nervous system. This comparative guide highlights the importance of detailed pharmacological characterization in understanding the nuanced roles of endogenous and synthetic peptides in neurobiology and provides a framework for future research in this area.

References

A Comparative Guide to the Receptor Binding of Morphiceptin Stereoisomeric Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the receptor binding profiles of various stereoisomeric analogs of Morphiceptin. The data presented herein has been compiled from peer-reviewed scientific literature to offer an objective comparison of the binding affinities of these compounds for opioid receptors. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and drug development efforts in this area.

Introduction to this compound and its Analogs

This compound, with the amino acid sequence Tyr-Pro-Phe-Pro-NH2, is a potent and highly selective agonist for the µ-opioid receptor.[1][2] It is an opioid peptide derived from the milk protein β-casein.[3] The stereochemistry of its constituent amino acids plays a pivotal role in its receptor binding affinity and selectivity. Researchers have synthesized and evaluated a multitude of stereoisomeric analogs by systematically substituting L-amino acids with their D-isomers to probe the conformational requirements for optimal receptor interaction.[4][5] These studies are crucial for understanding the structure-activity relationships (SAR) that govern the pharmacological properties of these opioid peptides.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound and several of its stereoisomeric analogs for the µ-opioid receptor. The data is presented as the concentration required to inhibit the binding of a radiolabeled ligand by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Compound/AnalogSequenceµ-Opioid Receptor Binding Affinity (IC50, nM)Reference
This compoundTyr-L-Pro-Phe-L-Pro-NH25.5[6]
[D-Pro4]this compound (PL017)Tyr-L-Pro-Phe-D-Pro-NH2Potent µ-agonist[7]
[D-Phe3]this compoundTyr-L-Pro-D-Phe-L-Pro-NH2High µ receptor binding affinity[8]
[D-1-Nal3]this compoundTyr-L-Pro-D-1-Nal-L-Pro-NH226-fold increase in µ-opioid receptor affinity compared to this compound[9][10]

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the receptor binding affinity of this compound analogs for µ-opioid receptors, based on methodologies described in the scientific literature.[11][12]

1. Membrane Preparation:

  • Source: Whole rat brains are typically used.[11]

  • Homogenization: Brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and recentrifugation. This step is often repeated.

  • Final Preparation: The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method such as the Bradford assay.

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in a final volume of 1 ml in polypropylene tubes. Each tube contains:

    • Rat brain membrane preparation (typically 0.2-0.5 mg of protein).

    • A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]DAMGO or [125I]FK 33,824).[13][14]

    • Varying concentrations of the unlabeled this compound analog (the competitor).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled opioid ligand like naloxone).[11]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay brain Rat Brain Homogenization centrifuge1 Low-Speed Centrifugation brain->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 pellet Membrane Pellet centrifuge2->pellet wash Washing and Resuspension pellet->wash incubation Incubation with Radioligand and Analog wash->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis

Caption: Experimental workflow for the radioligand binding assay.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Analog mu_receptor µ-Opioid Receptor (GPCR) This compound->mu_receptor g_protein Gi/o Protein (αβγ) mu_receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac αi inhibits camp cAMP ac->camp ↓ production pka Protein Kinase A camp->pka ↓ activation cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response ↓ phosphorylation

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

The stereochemical configuration of this compound analogs is a critical determinant of their binding affinity for the µ-opioid receptor. The substitution of L-amino acids with their D-isomers can lead to significant changes in receptor interaction, often resulting in enhanced affinity. The data and protocols presented in this guide provide a foundation for the rational design of novel opioid peptides with improved pharmacological profiles. Further investigation into the structure-activity relationships of these analogs will continue to be a valuable endeavor in the development of more selective and potent therapeutic agents.

References

A Comparative Analysis of the Antinociceptive Activity of Morphiceptin and its 3-Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antinociceptive (pain-reducing) activity of the selective µ-opioid receptor agonist, Morphiceptin (Tyr-Pro-Phe-Pro-NH₂), and a series of its analogs with substitutions at the 3-position of the phenylalanine residue. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and a visualization of the relevant signaling pathway to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Quantitative Data Summary

The antinociceptive potency and receptor binding affinity of this compound and its 3-substituted analogs have been evaluated using various assays. The data presented below is crucial for understanding how modifications to the phenylalanine residue at position 3 impact the pharmacological profile of these opioid peptides.

In Vitro Activity: Receptor Binding and Guinea Pig Ileum (GPI) Assays

The following table summarizes the in vitro data, including the inhibitory constant (Ki) for µ-opioid receptor binding and the half-maximal inhibitory concentration (IC50) in the guinea pig ileum (GPI) assay, a functional measure of µ-opioid receptor agonism.

CompoundSubstitution at Position 3µ-Opioid Receptor Binding (Ki, nM)GPI Assay (IC50, nM)
This compound Phenylalanine (Phe)12.531.2
Analog 1 D-1-Naphthylalanine (D-1-Nal)0.482.1
Analog 2 D-2-Naphthylalanine (D-2-Nal)1.88.5
Analog 3 D-4-Chlorophenylalanine (D-p-Cl-Phe)3.215.6
Analog 4 D-3,4-Dichlorophenylalanine (D-diCl-Phe)4.522.1
Analog 5 D-Tryptophan (D-Trp)2.110.3
Analog 6 D-Homophenylalanine (D-Hphe)6.828.9

Data compiled from studies by Fichna et al. (2004).

In Vivo Activity: Hot-Plate Test

The antinociceptive effects of this compound and its analogs were assessed in vivo using the hot-plate test in mice. The median effective dose (ED50) required to produce a significant analgesic effect is presented in the table below.

CompoundSubstitution at Position 3Antinociceptive Potency (ED50, nmol/mouse, i.c.v.)
This compound Phenylalanine (Phe)1.7[1]
Analog 1 D-1-Naphthylalanine (D-1-Nal)0.08
Analog 2 D-2-Naphthylalanine (D-2-Nal)0.21
Analog 3 D-4-Chlorophenylalanine (D-p-Cl-Phe)0.45
Analog 4 D-3,4-Dichlorophenylalanine (D-diCl-Phe)0.62
Analog 5 D-Tryptophan (D-Trp)0.33
Analog 6 D-Homophenylalanine (D-Hphe)1.1

Data compiled from studies by Fichna et al. (2004) and Chang et al. (1982).[1]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Rat brain membranes are prepared and homogenized in a Tris-HCl buffer.

  • Incubation: The membrane homogenates are incubated with a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound or its analogs).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Assay

Objective: To assess the functional agonist or antagonist activity of the test compounds at the µ-opioid receptor in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum with the myenteric plexus attached is suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Stimulation: The tissue is stimulated electrically to induce contractions.

  • Compound Administration: Increasing concentrations of the test compound are added to the organ bath.

  • Measurement: The inhibition of the electrically induced contractions is measured isometrically.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect (IC50) is determined.

Hot-Plate Test

Objective: To evaluate the central antinociceptive activity of the test compounds in an animal model of thermal pain.

Methodology:

  • Animal Model: Male Swiss mice are used for the experiment.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Compound Administration: The test compounds are administered intracerebroventricularly (i.c.v.) to the mice.

  • Measurement: The latency of the pain response (e.g., paw licking or jumping) is measured by placing the mouse on the hot plate. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The dose of the test compound that produces a 50% maximal possible effect (ED50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the µ-opioid receptor signaling pathway and a generalized workflow for the evaluation of this compound analogs.

G cluster_0 Cell Membrane cluster_1 Intracellular Space MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreases production Neuron_hyper Neuronal Hyperpolarization K_channel->Neuron_hyper Leads to Neuro_inhibit Inhibition of Neurotransmitter Release Ca_channel->Neuro_inhibit Leads to Analgesia Antinociception/ Analgesia Neuron_hyper->Analgesia Neuro_inhibit->Analgesia This compound This compound/Analog This compound->MOR Binds to

Caption: µ-Opioid Receptor Signaling Pathway.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Conclusion Synthesis Synthesis of this compound and 3-Substituted Analogs Purification Purification and Structural Verification Synthesis->Purification Receptor_Binding Receptor Binding Assay (µ-Opioid Receptor Affinity - Ki) Purification->Receptor_Binding GPI_Assay Guinea Pig Ileum (GPI) Assay (Functional Agonism - IC50) Purification->GPI_Assay Hot_Plate Hot-Plate Test (Antinociceptive Potency - ED50) Receptor_Binding->Hot_Plate GPI_Assay->Hot_Plate SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hot_Plate->SAR_Analysis Conclusion Identification of Potent and Selective Analogs SAR_Analysis->Conclusion

Caption: Experimental Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Morphiceptin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Morphiceptin is a critical component of laboratory safety and regulatory compliance. This compound, a tetrapeptide and a selective μ-opioid receptor agonist, requires careful management throughout its lifecycle, from storage to final disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Pre-Disposal Handling and Storage

Proper handling and storage are foundational to the safe management of this compound. Adherence to these guidelines minimizes risks of exposure and degradation of the compound.

Personal Protective Equipment (PPE) and Environment: Always handle this compound within a properly equipped laboratory with adequate ventilation.[2] Standard personal protective equipment, including gloves, lab coats, and protective eyewear, is mandatory to prevent direct contact, inhalation, or exposure.[2]

Storage Conditions: this compound, like other peptides, is sensitive to temperature and light.[2] To maintain its integrity, it should be stored under specific conditions.

ParameterConditionRationale
Form Lyophilized (powder)Enhances long-term stability.
Temperature -20°C or colderMinimizes degradation.[3][4]
Environment Cool, dry, and darkPrevents degradation from moisture and light.[2][3]
Container Tightly sealed vialPrevents moisture absorption (hygroscopic nature of peptides).[3][5]

Table 1: Recommended Storage Conditions for Lyophilized this compound

For reconstituted this compound solutions, it is recommended to store them at 4°C or lower for short-term use and frozen at -20°C for longer periods, aliquoted to avoid repeated freeze-thaw cycles.[2][3][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with institutional, local, and national regulations for chemical and pharmaceutical waste. The following protocol is a general guideline based on best practices for peptide and opioid analog disposal.

1. Inactivation of this compound Waste: For liquid waste containing this compound (e.g., unused solutions, contaminated buffers), a chemical inactivation step is recommended before disposal.

  • Experimental Protocol for Inactivation: A common method for inactivating peptides is through hydrolysis. This can be achieved by treating the liquid waste with a strong acid or base to break the peptide bonds. For example, adjusting the pH of the solution to >11 with a sodium hydroxide (NaOH) solution or to <3 with a hydrochloric acid (HCl) solution and allowing it to stand for a specified period (e.g., 24 hours) can effectively degrade the peptide. The exact concentration and time will depend on the concentration of this compound in the waste. It is crucial to neutralize the solution after inactivation and before final disposal.

2. Segregation and Collection of Waste: All waste materials contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and inactivated liquid waste, must be segregated from general laboratory trash.

  • Solid Waste: Place in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a separate, sealed, and labeled hazardous waste container. Never pour this compound solutions or reagents into public drains.[2]

3. Final Disposal: All this compound waste must be disposed of through an approved chemical or hazardous waste disposal service.[2] Ensure that all containers are properly labeled with the contents and associated hazards.

III. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.

Morphiceptin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_treatment Waste Treatment & Segregation cluster_disposal Final Disposal start Start: this compound Use ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling liquid_waste Liquid Waste (Solutions, etc.) handling->liquid_waste solid_waste Solid Waste (Vials, PPE, etc.) handling->solid_waste inactivate Inactivate Liquid Waste (e.g., Hydrolysis) liquid_waste->inactivate segregate_solid Segregate Solid Waste solid_waste->segregate_solid segregate_liquid Collect Inactivated Liquid Waste inactivate->segregate_liquid dispose Dispose via Approved Hazardous Waste Vendor segregate_solid->dispose segregate_liquid->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety data sheets (SDS) and disposal guidelines for chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.